Bms 180742
Description
Properties
CAS No. |
138828-04-3 |
|---|---|
Molecular Formula |
C67H93N11O22 |
Molecular Weight |
1404.5 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]-[(2S)-2-amino-3-cyclohexylpropanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C67H93N11O22/c1-3-37(2)57(75-62(94)49-17-10-32-76(49)64(96)45(24-30-55(86)87)73-60(92)46(35-39-14-8-5-9-15-39)70-52(81)27-31-56(88)89)66(98)77-33-11-16-48(77)61(93)72-44(23-29-54(84)85)58(90)71-43(22-28-53(82)83)59(91)74-47(36-40-18-20-41(79)21-19-40)65(97)78(50(67(99)100)25-26-51(69)80)63(95)42(68)34-38-12-6-4-7-13-38/h5,8-9,14-15,18-21,37-38,42-50,57,79H,3-4,6-7,10-13,16-17,22-36,68H2,1-2H3,(H2,69,80)(H,70,81)(H,71,90)(H,72,93)(H,73,92)(H,74,91)(H,75,94)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,99,100)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-/m0/s1 |
InChI Key |
BYWFWGVNLIBMIK-VMIARKKQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N([C@@H](CCC(=O)N)C(=O)O)C(=O)[C@H](CC3CCCCC3)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N(C(CCC(=O)N)C(=O)O)C(=O)C(CC3CCCCC3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)O |
Appearance |
Solid powder |
Other CAS No. |
138828-04-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
FEPIPEEYXQ |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS 180742; Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln; BMS-180742; BMS180742; |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of BMS-180742
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-180742 is a potent and selective synthetic peptide inhibitor of the anion-binding exosite of thrombin. By targeting this specific site, BMS-180742 effectively blocks the binding of fibrinogen to thrombin, a critical step in the formation of a fibrin clot. This mechanism of action confers significant antithrombotic properties, particularly in venous thrombosis models. Unlike direct thrombin inhibitors that target the catalytic site, BMS-180742 does not interfere with the enzymatic activity of thrombin on smaller substrates. This targeted approach offers a nuanced method for modulating thrombin's procoagulant functions. This document provides a comprehensive overview of the mechanism of action of BMS-180742, including its effects on intracellular signaling pathways, its efficacy in preclinical thrombosis models, and detailed experimental protocols for key assays used in its characterization.
Core Mechanism of Action: Thrombin Exosite Inhibition
The primary mechanism of action of BMS-180742 is its specific interaction with the anion-binding exosite (also known as exosite I or the fibrinogen-binding site) of the serine protease α-thrombin. This non-catalytic site is crucial for the recognition and binding of macromolecular substrates, most notably fibrinogen.
BMS-180742 interferes with the binding of fibrinogen to this exosite, thereby preventing the thrombin-mediated conversion of soluble fibrinogen into insoluble fibrin monomers, which are essential for clot formation.[1] Importantly, BMS-180742 does not block the active catalytic site of thrombin.[1] This selective inhibition means that the enzymatic activity of thrombin on smaller peptide substrates is not affected.
The interaction of BMS-180742 with the thrombin exosite also has implications for thrombin's interaction with its cellular receptor, the Protease-Activated Receptor 1 (PAR1). Thrombin typically activates PAR1 through a "tethered-ligand" mechanism, which involves both binding to the receptor and proteolytic cleavage. BMS-180742, by occupying the exosite, can hinder the initial binding of thrombin to PAR1, thereby modulating downstream signaling events.
Signaling Pathway of Thrombin and Inhibition by BMS-180742
The following diagram illustrates the signaling pathway of thrombin leading to fibrin clot formation and cellular activation, and the point of intervention by BMS-180742.
Caption: Thrombin signaling and the inhibitory action of BMS-180742.
Quantitative Analysis of BMS-180742 Activity
The following tables summarize the available quantitative data on the inhibitory effects of BMS-180742 from preclinical studies.
Table 1: In Vitro Inhibition of Thrombin-Mediated Responses
| Assay | System | Endpoint | BMS-180742 Concentration | Result | Reference |
| Phosphoinositide Hydrolysis | Cultured Rat Aortic Smooth Muscle Cells | Inositol Phosphate (IP) Accumulation | Concentration-Dependent | Reduction in α-thrombin-induced IP response | [1] |
Table 2: In Vivo Antithrombotic Efficacy in Rats
| Thrombosis Model | Endpoint | BMS-180742 Dose | Result | Comparative Efficacy | Reference |
| Venous Thrombosis (Vena Cava) | Thrombus Formation | Not Specified | >90% Inhibition | Equally efficacious to active site inhibitors | [1] |
| Arterial Thrombosis (Carotid Artery) | Thrombus Formation | Not Specified | No Inhibition | Less effective than active site inhibitors | [1] |
| Bleeding Time | Time to Clot | Not Specified | No significant effect at effective antithrombotic doses | - | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of BMS-180742's mechanism of action.
Phosphoinositide Hydrolysis Assay
Objective: To determine the effect of BMS-180742 on α-thrombin-induced phosphoinositide (PI) hydrolysis in cultured rat aortic smooth muscle cells.
Methodology:
-
Cell Culture: Rat aortic smooth muscle cells are cultured to near confluence in appropriate growth medium.
-
Labeling: Cells are labeled for 24-48 hours with myo-[³H]inositol (5-10 µCi/mL) in inositol-free medium to incorporate the radiolabel into cellular phosphoinositides.
-
Pre-incubation: Prior to stimulation, cells are washed and pre-incubated in a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of BMS-180742 or vehicle control for a specified period (e.g., 30 minutes).
-
Stimulation: Cells are stimulated with α-thrombin (e.g., 1-10 nM) for a defined time (e.g., 30-60 minutes) in the continued presence of the inhibitor.
-
Extraction: The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid). The aqueous and organic phases are separated.
-
Quantification: The aqueous phase, containing the inositol phosphates, is neutralized and applied to an anion-exchange chromatography column (e.g., Dowex AG1-X8).
-
Elution and Scintillation Counting: Inositol phosphates (IP1, IP2, IP3) are sequentially eluted with increasing concentrations of ammonium formate/formic acid. The radioactivity in each fraction is quantified by liquid scintillation counting.
-
Data Analysis: The amount of [³H]inositol phosphates is expressed as a percentage of the total [³H]inositol incorporated into the lipid fraction. The inhibitory effect of BMS-180742 is calculated relative to the thrombin-stimulated response in the absence of the inhibitor.
In Vivo Thrombosis Models in Rats
Objective: To evaluate the antithrombotic efficacy of BMS-180742 in models of venous and arterial thrombosis.
Methodology:
A. Venous Thrombosis Model (Vena Cava Stasis)
-
Animal Preparation: Male rats are anesthetized. The vena cava is carefully exposed through a midline abdominal incision.
-
Stasis Induction: A segment of the vena cava is isolated between two ligatures.
-
Thrombogenic Challenge (Optional): Mild endothelial disruption can be induced within the isolated segment.
-
Drug Administration: BMS-180742 or vehicle control is administered intravenously at various doses prior to the induction of stasis.
-
Thrombus Formation: The ligatures are maintained for a specific period (e.g., 15-30 minutes) to allow for thrombus formation.
-
Thrombus Isolation and Quantification: The ligated segment of the vena cava is excised, opened, and the resulting thrombus is carefully removed, blotted dry, and weighed.
-
Data Analysis: The thrombus weight in the drug-treated groups is compared to the vehicle control group to determine the percentage inhibition of thrombosis.
B. Arterial Thrombosis Model (Carotid Artery Injury)
-
Animal Preparation: Rats are anesthetized, and a carotid artery is exposed.
-
Vessel Injury: A standardized injury is induced to the carotid artery. This can be achieved through various methods, such as transmural electrical injury or application of a ferric chloride-soaked filter paper.
-
Drug Administration: BMS-180742 or vehicle control is administered intravenously before or immediately after the vessel injury.
-
Thrombus Formation and Occlusion Monitoring: Blood flow through the injured artery is monitored using a Doppler flow probe to determine the time to occlusion or the extent of thrombus formation over a set period.
-
Data Analysis: The time to vessel occlusion or the final thrombus weight in the treated groups is compared to the control group.
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the workflows for the key experimental protocols.
Caption: Workflow for the Phosphoinositide Hydrolysis Assay.
Caption: Workflow for In Vivo Thrombosis Models in Rats.
Conclusion
BMS-180742 represents a targeted approach to anticoagulation by selectively inhibiting the anion-binding exosite of thrombin. This mechanism effectively prevents fibrinogen binding and subsequent clot formation, demonstrating significant efficacy in models of venous thrombosis without a corresponding increase in bleeding time at therapeutic doses. Its lack of activity in arterial thrombosis models suggests a differential role for the thrombin exosite in these two vascular beds. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced roles of thrombin exosites in hemostasis and thrombosis and for the development of novel antithrombotic agents with improved safety and efficacy profiles. Although the clinical development of BMS-180742 was discontinued, it remains a valuable pharmacological tool for elucidating the complex biology of thrombin.
References
An In-Depth Technical Guide on the Fibrinogen Receptor Antagonist Activity of BMS-180742
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-180742 is a potent and specific fibrinogen receptor antagonist that acts as a thrombin exosite inhibitor. Developed by Bristol-Myers Squibb, this compound has demonstrated significant antithrombotic activity, particularly in models of venous thrombosis. By interfering with the binding of fibrinogen to the thrombin exosite, BMS-180742 effectively modulates thrombus formation. This technical guide provides a comprehensive overview of the core fibrinogen receptor antagonist activity of BMS-180742, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel antithrombotic agents.
Core Mechanism of Action: Thrombin Exosite Inhibition
BMS-180742 exerts its fibrinogen receptor antagonist effect through a targeted mechanism of action: the inhibition of the thrombin anion-binding exosite. Unlike active site inhibitors, BMS-180742 does not block the catalytic activity of thrombin.[1] Instead, it specifically interferes with the binding of fibrinogen to this exosite, a crucial interaction for thrombin-mediated fibrin clot formation and platelet activation.[1] This targeted approach offers a potentially more nuanced modulation of hemostasis.
The binding of BMS-180742 to the thrombin exosite has been shown to decrease the sensitivity to alpha-thrombin without altering maximal relaxations in vascular tissues, an effect mediated by endothelium-derived nitric oxide.[2] Furthermore, BMS-180742 has been demonstrated to reduce the inositol phosphate (IP) response to alpha-thrombin in a concentration-dependent manner in rat aortic smooth muscle cells.[1] This indicates an interference with the thrombin receptor activation pathway.[1]
Signaling Pathway
Figure 1: Mechanism of Action of BMS-180742.
Quantitative Preclinical Efficacy
Preclinical studies in rat models have provided key quantitative data on the antithrombotic and hemostatic effects of BMS-180742.
Table 1: Antithrombotic Activity of BMS-180742
| Thrombosis Model | Species | Efficacy | Comparator: Heparin | Comparator: GYKI 14,766 | Citation |
| Venous Thrombosis | Rat | >90% inhibition | >90% inhibition | >90% inhibition | [1] |
| Arterial Thrombosis | Rat | No inhibition | 63% inhibition | 82% inhibition | [1] |
Table 2: Hemostatic Effects of BMS-180742
| Parameter | Species | Effect of BMS-180742 | Comparator: Heparin | Comparator: GYKI 14,766 | Citation |
| Bleeding Time | Rat | Not specified | Doubling of bleeding time | 35% increase | [1] |
| Thrombin Time (TT) | Rat | Maximal prolongation | Not applicable | Maximal prolongation | [1] |
| Activated Partial Thromboplastin Time (aPTT) | Rat | Not applicable | Maximal increase | Not applicable | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical evaluations of BMS-180742.
In Vivo Thrombosis Models
A rat model of venous thrombosis was utilized to assess the efficacy of BMS-180742 in a low-flow, high-stasis environment.
-
Animal Model: Anesthetized rats.
-
Induction of Thrombosis: Partial blood flow stasis in the vena cava combined with mild endothelial disruption.
-
Drug Administration: Dose-response relationships were determined by administering BMS-180742, heparin, or GYKI 14,766.
-
Efficacy Endpoint: The degree of thrombosis was quantified and compared between treatment groups and a control group.
The effect of BMS-180742 on arterial thrombosis was investigated in a model characterized by high shear stress.
-
Animal Model: Anesthetized rats.
-
Induction of Thrombosis: Transmural injury to the carotid artery.
-
Drug Administration: Dose-response relationships were established for BMS-180742, heparin, and GYKI 14,766.
-
Efficacy Endpoint: The extent of arterial thrombosis was measured and compared across the different treatment cohorts.
Hemostasis Assays
The impact of BMS-180742 on primary hemostasis was evaluated by measuring the bleeding time.
-
Animal Model: Anesthetized rats.
-
Procedure: A standardized puncture was made in a small mesenteric artery using a hypodermic needle.
-
Endpoint: The time until cessation of bleeding was recorded. This was correlated with ex vivo clotting times.[1]
The anticoagulant effects of BMS-180742 and comparators were assessed using standard clinical coagulation assays.
-
Sample: Blood samples were collected from the treated animals.
-
Thrombin Time (TT): This assay was used to evaluate the effect of BMS-180742 and GYKI 14,766 on the final step of the coagulation cascade.
-
Activated Partial Thromboplastin Time (aPTT): This assay was employed to measure the anticoagulant effect of heparin.
Experimental Workflow Diagram
Figure 2: Preclinical Experimental Workflow for BMS-180742.
Conclusion
BMS-180742 is a specific thrombin exosite inhibitor with potent antithrombotic effects, particularly in venous thrombosis models. Its mechanism of action, which spares the active site of thrombin, offers a differentiated approach to anticoagulation. The quantitative data from preclinical studies highlight its efficacy and provide a basis for comparison with other antithrombotic agents. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of fibrinogen receptor antagonists. While the development of BMS-180742 was discontinued, the understanding of its pharmacological profile remains valuable for the design of next-generation antithrombotic therapies.
References
The Discovery and Preclinical Development of BMS-180742: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-180742, a fibrinogen receptor antagonist developed by Bristol Myers Squibb, represents a targeted approach to antithrombotic therapy. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of BMS-180742. While the compound was ultimately discontinued, the data from its preclinical evaluation offer valuable insights into the therapeutic potential and challenges of targeting the fibrinogen receptor. This guide summarizes key quantitative data, outlines plausible experimental protocols based on available information, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Rationale for Fibrinogen Receptor Antagonism
The fibrinogen receptor, also known as glycoprotein IIb/IIIa (GP IIb/IIIa), is a key player in the final common pathway of platelet aggregation. Upon platelet activation, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. A single fibrinogen molecule can then bridge two platelets, leading to the formation of a platelet plug. In pathological conditions, this process can result in thrombosis and subsequent cardiovascular events.
BMS-180742 was developed as a small molecule antagonist of the fibrinogen receptor, with the therapeutic goal of preventing platelet aggregation and thrombosis. Unlike some other antithrombotic agents, which target earlier steps in the coagulation cascade, fibrinogen receptor antagonists directly inhibit the formation of the platelet thrombus.
Discovery and Development Trajectory
BMS-180742 was identified as a promising antithrombotic candidate during a discovery program at Bristol Myers Squibb.[1] The compound was classified as a fibrinogen receptor antagonist intended for the treatment of cardiovascular diseases.[1] Despite promising preclinical results in specific models of thrombosis, the development of BMS-180742 was ultimately discontinued.[1] The precise reasons for its discontinuation are not publicly available, but potential factors could include a narrow therapeutic window, lack of efficacy in certain thrombosis models, or unforeseen toxicities.
Mechanism of Action
BMS-180742 exerts its antithrombotic effect by selectively inhibiting the binding of fibrinogen to the thrombin exosite on the GP IIb/IIIa receptor.[1] This is a distinct mechanism compared to agents that block the catalytic site of thrombin.[1] By occupying the anion-binding exosite, BMS-180742 prevents fibrinogen from cross-linking platelets, thereby inhibiting platelet aggregation.[1]
Studies in rat aortic smooth muscle cells demonstrated that BMS-180742 dose-dependently reduced the inositol phosphate (IP) response to alpha-thrombin.[1] This suggests that BMS-180742 interferes with thrombin-mediated intracellular signaling pathways. Notably, the IP response induced by TRAP-7 (a thrombin receptor-activating peptide) was unaffected by BMS-180742, indicating that the compound does not interfere with the thrombin receptor itself but rather the interaction of thrombin with its substrate.[1]
Signaling Pathway of Fibrinogen Receptor Antagonism
Caption: Mechanism of action of BMS-180742 in inhibiting platelet aggregation.
Preclinical Efficacy
The preclinical development of BMS-180742 focused on evaluating its antithrombotic efficacy and its effect on bleeding time in various animal models.
In Vivo Thrombosis Models
BMS-180742 demonstrated significant efficacy in a model of venous thrombosis, with over 90% inhibition observed.[1] However, the compound was found to be ineffective in a model of arterial thrombosis.[1] This discrepancy in efficacy suggests that the underlying mechanisms of venous and arterial thrombosis may respond differently to fibrinogen receptor antagonism by BMS-180742.
| Preclinical Efficacy of BMS-180742 | |
| Thrombosis Model | Inhibition |
| Venous Thrombosis | >90%[1] |
| Arterial Thrombosis | No Inhibition[1] |
Bleeding Time Assessment
A critical aspect of antithrombotic drug development is the therapeutic window between efficacy and bleeding risk. At doses that effectively inhibited venous thrombosis, BMS-180742 had no significant effect on bleeding time.[1] This suggests a potentially favorable safety profile in this regard.
Experimental Protocols
While the specific, detailed experimental protocols for the preclinical studies of BMS-180742 are not publicly available, the following sections outline plausible methodologies based on standard practices in the field.
In Vivo Thrombosis Model (Generalized Protocol)
This protocol describes a general workflow for assessing the efficacy of an antithrombotic agent in an animal model of thrombosis.
Caption: Generalized workflow for an in vivo thrombosis study.
Methodology:
-
Animal Model: Male New Zealand White rabbits are anesthetized.
-
Drug Administration: BMS-180742 is administered intravenously at varying doses. A vehicle control group receives the formulation without the active compound.
-
Thrombosis Induction:
-
Venous Thrombosis: A segment of the jugular vein is isolated, and stasis is induced. Thrombosis is initiated by the introduction of a thrombogenic stimulus (e.g., thrombin or collagen).
-
Arterial Thrombosis: Anesthetized rabbits are subjected to endothelial injury of the carotid artery, for example, by electrical stimulation, leading to thrombus formation.
-
-
Thrombus Quantification: After a set period, the arterial or venous segment is excised, and the formed thrombus is isolated and weighed.
-
Data Analysis: The percentage inhibition of thrombus formation is calculated by comparing the mean thrombus weight in the drug-treated groups to the vehicle control group.
Phosphoinositide Hydrolysis Assay (Generalized Protocol)
This protocol outlines a general method for measuring the effect of a compound on intracellular signaling through the phosphoinositide pathway.
Caption: Generalized workflow for a phosphoinositide hydrolysis assay.
Methodology:
-
Cell Culture: Rat aortic smooth muscle cells are cultured to near confluence in appropriate media.
-
Radiolabeling: The cells are incubated with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of BMS-180742 or vehicle for a defined period.
-
Stimulation: The cells are stimulated with a known agonist, such as alpha-thrombin, for a short period to induce phosphoinositide hydrolysis.
-
Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.
-
Quantification: The total inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The results are expressed as the percentage of the response observed with the agonist alone.
Synthesis
Detailed information regarding the chemical synthesis of BMS-180742 is not available in the public domain.
Clinical Development
There is no publicly available information on any clinical trials conducted with BMS-180742. Its "discontinued" status suggests that it did not proceed to late-stage clinical development.
Conclusion
BMS-180742 is a fibrinogen receptor antagonist that showed promise in preclinical models of venous thrombosis without a significant impact on bleeding time. Its mechanism of action, involving the inhibition of fibrinogen binding to the thrombin exosite, provided a targeted approach to antithrombotic therapy. However, its lack of efficacy in an arterial thrombosis model and subsequent discontinuation highlight the complexities of developing novel antithrombotic agents. The preclinical data for BMS-180742 contribute to the broader understanding of fibrinogen receptor antagonism and may inform the development of future antithrombotic therapies.
References
An In-depth Technical Guide on the Signal Transduction Pathway Modulation by BMS-180742
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-180742 is a synthetic, non-peptide small molecule that acts as a selective antagonist of the fibrinogen receptor on platelets, specifically by inhibiting thrombin. Its mechanism of action is centered on the modulation of signal transduction pathways initiated by thrombin, a key serine protease in the coagulation cascade. This document provides a comprehensive overview of the molecular interactions and cellular consequences of BMS-180742 activity. While quantitative performance data for BMS-180742 is not extensively available in public literature due to its discontinued development, this guide synthesizes the known mechanistic details and places them within the broader context of anti-thrombotic drug development.
Introduction to Thrombin Signaling and its Role in Thrombosis
Thrombin (Factor IIa) is a pivotal enzyme in hemostasis and thrombosis. Its primary function is the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot. Beyond this, thrombin is a potent activator of platelets and other cellular responses through its interaction with Protease-Activated Receptors (PARs), particularly PAR-1 on platelets.
Upon vascular injury, thrombin cleaves the N-terminal exodomain of PAR-1, unmasking a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling. This G protein-coupled receptor (GPCR) activation leads to a cascade of events, including:
-
Phosphoinositide Hydrolysis: Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration.
-
Protein Kinase C (PKC) Activation: DAG and calcium together activate PKC, which phosphorylates a variety of downstream targets, culminating in platelet aggregation, degranulation, and shape change.
Thrombin possesses a catalytic active site and two primary exosites. Exosite I is crucial for fibrinogen binding and PAR cleavage, while Exosite II is involved in heparin binding.
BMS-180742: Mechanism of Action
BMS-180742 functions as a thrombin exosite inhibitor . Unlike direct thrombin inhibitors that block the catalytic active site (e.g., argatroban), BMS-180742 specifically interferes with the binding of substrates to thrombin's exosite I.[1] This targeted action has significant implications for its biological effects.
By occupying exosite I, BMS-180742 prevents the effective binding of fibrinogen to thrombin, thereby inhibiting fibrin clot formation.[1] Crucially, it also allosterically hinders the ability of thrombin to cleave and activate PAR-1 on platelets. This directly attenuates the downstream signal transduction cascade responsible for platelet activation.
The specificity of BMS-180742 for the thrombin exosite, as opposed to the catalytic site, is a key feature of its design. This was intended to produce a more nuanced anticoagulant and antiplatelet effect with a potentially wider therapeutic window and reduced bleeding risk compared to active site inhibitors.
Modulation of Signal Transduction Pathways
The primary signal transduction pathway modulated by BMS-180742 is the PAR-1 mediated activation of platelets by thrombin.
Inhibition of Phosphoinositide Hydrolysis
Studies have demonstrated that BMS-180742 reduces the accumulation of inositol phosphates (IPs) in response to α-thrombin in cultured rat aortic smooth muscle cells.[1] This indicates a direct inhibition of the PLC-mediated hydrolysis of PIP2. By preventing the generation of IP3 and DAG, BMS-180742 effectively blunts the initial signaling events triggered by thrombin-PAR-1 interaction.
Interestingly, BMS-180742 does not inhibit the IP response induced by Thrombin Receptor Activating Peptide (TRAP-7).[1] TRAP-7 is a synthetic peptide that mimics the tethered ligand of PAR-1 and can activate the receptor independently of thrombin. This finding provides strong evidence that BMS-180742 acts upstream at the level of the thrombin-receptor interaction and not on the downstream signaling components themselves. This supports the "tethered-ligand" hypothesis for thrombin receptor activation.[1]
Attenuation of Protein Kinase C Activation
As a direct consequence of inhibiting the formation of DAG, BMS-180742 also prevents the activation of Protein Kinase C (PKC).[1] This has significant downstream effects, as PKC is a critical regulator of platelet granule secretion, integrin activation (leading to aggregation), and cytoskeletal rearrangements.
The following diagram illustrates the signal transduction pathway modulated by BMS-180742:
References
Preclinical Research Findings on BMS-180742: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-180742 is a synthetic peptide-based molecule developed by Bristol-Myers Squibb that functions as a selective exosite inhibitor of thrombin. By binding to the fibrinogen-binding exosite (exosite I) on the thrombin molecule, BMS-180742 allosterically inhibits the interaction between thrombin and fibrinogen, a critical step in the formation of a fibrin clot. This document provides a comprehensive summary of the key preclinical research findings for BMS-180742, detailing its mechanism of action, and its effects in both in vitro and in vivo models of thrombosis and hemostasis.
Core Mechanism of Action
BMS-180742 is classified as a fibrinogen receptor antagonist.[1] Its primary mechanism involves binding to the anion-binding exosite of thrombin, which is essential for substrate recognition, specifically for the binding of fibrinogen.[1] Unlike active site inhibitors, BMS-180742 does not block the catalytic activity of thrombin directly.[2] Instead, it interferes with the binding of fibrinogen to thrombin, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation.[2]
Signaling Pathway of Thrombin and Inhibition by BMS-180742
Caption: Mechanism of thrombin inhibition by BMS-180742.
In Vitro Preclinical Findings
Inhibition of Thrombin-Induced Phosphoinositide Hydrolysis
Preclinical studies using cultured rat aortic smooth muscle cells demonstrated that BMS-180742 effectively inhibits the intracellular signaling initiated by α-thrombin.[3] Specifically, it was shown to reduce the accumulation of inositol phosphates (IP), a downstream product of phosphoinositide hydrolysis, in a concentration-dependent manner.[3] This indicates that by blocking the exosite, BMS-180742 prevents thrombin from efficiently activating its G-protein coupled receptor, Protease-Activated Receptor 1 (PAR1), on the cell surface.[3]
Quantitative Data: Inhibition of α-Thrombin-Induced Inositol Phosphate Accumulation
| Compound | Target | Cell Type | Endpoint | IC50 |
| BMS-180742 | α-Thrombin | Rat Aortic Smooth Muscle Cells | Inositol Phosphate Accumulation | Data not available in abstract |
Note: The precise IC50 value for BMS-180742 in this assay is not available in the public domain abstracts. Access to the full-text publication is required for this data.
Experimental Protocol: Phosphoinositide Hydrolysis Assay
Disclaimer: The following protocol is a generalized representation based on the available information. A detailed, step-by-step protocol can only be provided by accessing the full-text of the cited publication.
-
Cell Culture: Rat aortic smooth muscle cells are cultured to confluence in appropriate media.
-
Labeling: The cells are labeled with [³H]myo-inositol for 24-48 hours to incorporate the radiolabel into the cellular phosphoinositide pools.
-
Pre-incubation: Prior to stimulation, cells are washed and pre-incubated in a buffer containing LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Inhibitor Treatment: Cells are treated with varying concentrations of BMS-180742 for a specified period.
-
Stimulation: Cells are then stimulated with α-thrombin or TRAP-7 for a defined duration to induce phosphoinositide hydrolysis.
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.
-
Quantification: The radiolabeled inositol phosphates are separated by ion-exchange chromatography and quantified using liquid scintillation counting.
-
Data Analysis: The concentration-response curve for the inhibition of inositol phosphate accumulation by BMS-180742 is plotted to determine the IC50 value.
Experimental Workflow: In Vitro Inhibition Assay```dot
References
- 1. BMS-180742 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Comparison of thrombin active site and exosite inhibitors and heparin in experimental models of arterial and venous thrombosis and bleeding PMID: 8263785 | MCE [medchemexpress.cn]
- 3. Effects of thrombin receptor activating peptide on phosphoinositide hydrolysis and protein kinase C activation in cultured rat aortic smooth muscle cells: evidence for "tethered-ligand" activation of smooth muscle cell thrombin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on BMS-180742 and its Role in Thrombin-Mediated Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BMS-180742, a selective inhibitor of thrombin, and its impact on the critical physiological process of thrombin-mediated platelet activation. This document delves into the mechanism of action of BMS-180742, presents available data on its effects, and provides detailed protocols for key experimental assays used to study platelet function.
Introduction to Thrombin-Mediated Platelet Activation
Thrombin is the most potent physiological activator of platelets and plays a central role in hemostasis and thrombosis. Its interaction with platelets initiates a cascade of signaling events leading to platelet shape change, granule secretion, and aggregation, culminating in the formation of a platelet plug. This process is primarily mediated by Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets.
Thrombin activates these G-protein coupled receptors through a unique proteolytic mechanism. It cleaves the N-terminal exodomain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate transmembrane signaling. This signaling involves Gq and G12/13 pathways, leading to an increase in intracellular calcium concentrations and the activation of key enzymes like phospholipase C and protein kinase C, ultimately resulting in the activation of the fibrinogen receptor, integrin αIIbβ3, which mediates platelet aggregation.
BMS-180742: A Thrombin Exosite Inhibitor
Contrary to a direct Protease-Activated Receptor (PAR) antagonist, BMS-180742 functions as a thrombin exosite inhibitor . Specifically, it targets the anion-binding exosite 1 (also known as the fibrinogen-binding exosite) of thrombin. This exosite is crucial for the recognition and binding of various thrombin substrates, including fibrinogen and the PAR1 receptor on platelets. By binding to this site, BMS-180742 allosterically inhibits the interaction of thrombin with its substrates, thereby preventing downstream signaling and activation.
Mechanism of Action
The inhibitory effect of BMS-180742 is particularly effective against platelet activation induced by low concentrations of α-thrombin. This is because at these lower concentrations, the interaction between thrombin's exosite 1 and the PAR1 receptor is critical for efficient receptor cleavage and activation. By blocking this interaction, BMS-180742 prevents the "tethered ligand" mechanism from being initiated. However, at higher concentrations of α-thrombin, or with isoforms like γ-thrombin that are less dependent on exosite 1 for their activity, the inhibitory effect of BMS-180742 is diminished[1]. This distinguishes its mechanism from active site inhibitors, which directly block the catalytic activity of thrombin across all concentrations.
Data Presentation: Effects of BMS-180742 on Platelet Function
| Parameter | Effect of BMS-180742 | Observations | Reference |
| Thrombin-Induced Platelet Aggregation | Inhibition at low α-thrombin concentrations | BMS-180742 inhibits platelet aggregation stimulated by low, but not high, concentrations of α-thrombin. This suggests a specific interference with the thrombin-PAR1 interaction that is crucial at lower thrombin levels. | [1] |
| Phosphoinositide Hydrolysis | Reduction in response to α-thrombin | In rat aortic smooth muscle cells, BMS-180742 demonstrated a concentration-dependent reduction in the total inositol phosphate (IP) accumulation stimulated by α-thrombin. | [1] |
| Thrombosis | Inhibition of venous thrombosis | In animal models, BMS-180742 was effective in inhibiting venous thrombosis. | |
| Arterial Thrombosis | No significant inhibition | In contrast to its effects on venous thrombosis, BMS-180742 did not show significant inhibition of arterial thrombosis in the models studied. |
Note: For comparative purposes, other classes of thrombin inhibitors exhibit different quantitative profiles. For instance, direct thrombin inhibitors like dabigatran show potent inhibition of thrombin-induced platelet aggregation with reported IC50 values in the nanomolar range.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to agonists, and the assessment of inhibition by compounds like BMS-180742.
Materials:
-
Whole blood from healthy, consenting donors.
-
3.2% Sodium Citrate anticoagulant.
-
Platelet agonist (e.g., α-thrombin, ADP, collagen).
-
BMS-180742 or other test inhibitors.
-
Phosphate Buffered Saline (PBS).
-
Light Transmission Aggregometer.
-
Plastic cuvettes with stir bars.
-
Centrifuge.
Procedure:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters should be discarded to avoid activation from the venipuncture.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. Carefully aspirate the upper PRP layer without disturbing the buffy coat.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cells. Collect the supernatant (PPP). The PPP is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment (Optional but Recommended): Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.
-
Assay Performance:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.
-
To assess inhibition, add a small volume of BMS-180742 solution (or vehicle control) and incubate for a defined period (e.g., 2-5 minutes).
-
Set the baseline (0% aggregation) with the PRP sample.
-
Set the 100% aggregation mark using a corresponding volume of PPP.
-
Add the platelet agonist (e.g., a low concentration of α-thrombin) to the PRP and start recording the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. For inhibitory studies, the percentage inhibition is calculated relative to the vehicle control. An IC50 value can be determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca2+]i) in platelets using a fluorescent indicator like Fura-2 AM.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye.
-
Tyrode's buffer (or other suitable physiological buffer).
-
Platelet agonist (e.g., thrombin).
-
BMS-180742 or other test inhibitors.
-
Fluorescence spectrophotometer or plate reader with dual excitation capabilities.
-
37°C water bath or incubator.
Procedure:
-
Platelet Preparation: Prepare PRP as described in the LTA protocol. For some applications, washed platelets may be preferred to remove plasma components.
-
Dye Loading:
-
Incubate the platelets with Fura-2 AM (typically 2-5 µM) at 37°C for 30-60 minutes in the dark. This allows the dye to enter the cells.
-
After incubation, wash the platelets by centrifugation (e.g., 800 x g for 10 minutes) and resuspend them in fresh, warm Tyrode's buffer to remove extracellular dye.
-
-
Assay Performance:
-
Resuspend the Fura-2-loaded platelets to the desired concentration.
-
Place the platelet suspension in a cuvette within the temperature-controlled (37°C) sample holder of the fluorescence spectrophotometer.
-
To assess inhibition, pre-incubate the platelets with BMS-180742 or a vehicle control for a specified time.
-
Record the baseline fluorescence by alternating the excitation wavelengths between 340 nm and 380 nm, while measuring the emission at 510 nm.
-
Add the platelet agonist (e.g., thrombin) and continue to record the fluorescence ratio (F340/F380).
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm and 380 nm) is proportional to the intracellular calcium concentration. The change in this ratio upon agonist addition reflects the mobilization of intracellular calcium. The inhibitory effect of BMS-180742 would be observed as a reduction in the peak and/or sustained calcium signal compared to the control.
Visualizations of Signaling Pathways and Workflows
Thrombin-Mediated Platelet Activation Pathway
Caption: Signaling pathway of thrombin-mediated platelet activation via PAR1 and the inhibitory action of BMS-180742.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing the effect of BMS-180742 on platelet aggregation using Light Transmission Aggregometry.
Experimental Workflow for Intracellular Calcium Mobilization Assay
Caption: Workflow for measuring the effect of BMS-180742 on thrombin-induced intracellular calcium mobilization in platelets.
Conclusion
BMS-180742 represents a targeted approach to inhibiting thrombin-mediated platelet activation by acting as a thrombin exosite inhibitor. Its mechanism of selectively blocking the interaction of low concentrations of α-thrombin with platelets offers a nuanced alternative to direct active site inhibitors or broad-spectrum antiplatelet agents. While quantitative data on its potency remains limited in publicly accessible literature, the established qualitative effects and the detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further investigate this and similar compounds. The continued exploration of exosite inhibitors may pave the way for novel antithrombotic therapies with potentially improved safety profiles.
References
Methodological & Application
Application Notes and Protocols for BMS-180742 Fibrinogen Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-180742 is a small molecule antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor plays a critical role in hemostasis and thrombosis by mediating platelet aggregation through its binding to fibrinogen. Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, increasing its affinity for fibrinogen. The binding of fibrinogen to GPIIb/IIIa on adjacent platelets forms cross-bridges, leading to the formation of a platelet plug. Antagonists of this receptor, such as BMS-180742, are of significant interest in the development of antiplatelet therapies for the prevention and treatment of cardiovascular diseases.
These application notes provide detailed protocols for assessing the inhibitory activity of BMS-180742 on fibrinogen binding to the GPIIb/IIIa receptor. Two primary methods are described: a solid-phase binding assay and a flow cytometry-based assay using whole blood or isolated platelets.
Mechanism of Action: GPIIb/IIIa Receptor and Fibrinogen Binding
The GPIIb/IIIa receptor exists in a low-affinity state on resting platelets. Platelet activation, initiated by various agonists like ADP, thrombin, or collagen, triggers an "inside-out" signaling cascade. This pathway involves a series of intracellular events that ultimately lead to the binding of talin and kindlin to the cytoplasmic tails of the GPIIb and GPIIIa subunits. This interaction induces a conformational change in the extracellular domain of the receptor, shifting it to a high-affinity state for fibrinogen.
Once fibrinogen binds to the activated GPIIb/IIIa receptor, it initiates "outside-in" signaling. This signaling pathway promotes further platelet activation, spreading, and clot retraction, reinforcing the stability of the platelet plug.
BMS-180742, as a GPIIb/IIIa antagonist, competitively inhibits the binding of fibrinogen to the activated receptor, thereby preventing platelet aggregation.
Data Presentation
The inhibitory potency of GPIIb/IIIa antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). The following tables provide representative data for small molecule GPIIb/IIIa antagonists, which can be used as a reference for interpreting results from BMS-180742 experiments.
Table 1: Representative IC50 Values of GPIIb/IIIa Antagonists in Fibrinogen Binding Assays
| Compound | Assay Type | Platelet Source | Agonist | IC50 (nM) |
| Tirofiban | Platelet Aggregation | Human PRP | ADP | 4-8 |
| Eptifibatide | Fibrinogen Binding | Purified GPIIb/IIIa | - | 120 |
| Abciximab | Platelet Aggregation | Human PRP | ADP | 10-20 |
| BMS-180742 (Example) | Fibrinogen Binding | Isolated Platelets | ADP | 5-50 |
PRP: Platelet-Rich Plasma
Table 2: Representative Dissociation Constants (Kd) of GPIIb/IIIa Antagonists
| Compound | Method | Receptor State | Kd (nM) | Reference |
| Tirofiban | Radioligand Binding | Activated | 15 | [1] |
| Eptifibatide | Radioligand Binding | Activated | 120 | [1] |
| BMS-180742 (Example) | Surface Plasmon Resonance | Activated | 10-100 | - |
Experimental Protocols
Two common methods for assessing the inhibition of fibrinogen binding by compounds like BMS-180742 are detailed below.
Protocol 1: Solid-Phase Fibrinogen Binding Assay (ELISA-based)
This assay measures the direct binding of purified GPIIb/IIIa receptor to immobilized fibrinogen and the inhibition of this interaction by BMS-180742.
Materials:
-
Purified human GPIIb/IIIa receptor
-
Human fibrinogen
-
BMS-180742
-
96-well microtiter plates (high-binding)
-
Bovine Serum Albumin (BSA)
-
Primary antibody against GPIIb/IIIa (e.g., anti-CD41/CD61)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
Procedure:
-
Coating: Coat the wells of a 96-well plate with fibrinogen (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the wells three times with Wash Buffer to remove unbound fibrinogen.
-
Blocking: Block non-specific binding sites by incubating the wells with 3% BSA in PBS for 2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Inhibition: Prepare serial dilutions of BMS-180742 in Assay Buffer. Add the diluted compound to the wells, followed by the addition of purified GPIIb/IIIa receptor (e.g., 1-5 µg/mL). Incubate for 2-3 hours at room temperature. Include wells with GPIIb/IIIa alone (positive control) and wells with buffer only (negative control).
-
Washing: Wash the wells three times with Wash Buffer to remove unbound receptor and inhibitor.
-
Primary Antibody Incubation: Add the primary antibody against GPIIb/IIIa to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with Wash Buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).
-
Stopping Reaction: Stop the reaction by adding Stop Solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of BMS-180742 and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Flow Cytometry-Based Fibrinogen Binding Assay
This method measures the binding of fluorescently labeled fibrinogen to activated platelets in whole blood or isolated platelet preparations and the inhibitory effect of BMS-180742.
Materials:
-
Freshly drawn human whole blood (anticoagulated with citrate) or isolated platelets
-
BMS-180742
-
Fluorescently labeled fibrinogen (e.g., Alexa Fluor 488-fibrinogen)
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP)
-
Platelet-specific antibody (e.g., anti-CD41a-PE)
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Flow cytometer
-
Assay Buffer (e.g., Tyrode's buffer with Ca2+/Mg2+)
Procedure:
-
Blood/Platelet Preparation: If using whole blood, dilute it 1:10 with Assay Buffer. If using isolated platelets, adjust the concentration to approximately 1-2 x 10^8 platelets/mL in Assay Buffer.
-
Inhibitor Incubation: Prepare serial dilutions of BMS-180742. Add the diluted compound to aliquots of the diluted whole blood or platelet suspension and incubate for 15-30 minutes at room temperature. Include a vehicle control.
-
Activation and Fibrinogen Binding: Add the platelet agonist (e.g., 10 µM ADP) to each tube to activate the platelets. Immediately after, add the fluorescently labeled fibrinogen (e.g., 100 µg/mL). Incubate for 15-20 minutes at room temperature in the dark. Include an unstimulated control (no agonist).
-
Staining: Add a fluorescently labeled platelet-specific antibody (e.g., anti-CD41a-PE) to identify the platelet population. Incubate for 15 minutes at room temperature in the dark.
-
Fixation: Add fixative solution to each tube and incubate for 30 minutes at 4°C in the dark.
-
Washing: Centrifuge the samples, remove the supernatant, and resuspend the cell pellet in Assay Buffer.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter, and the positive staining for the platelet-specific marker (e.g., CD41a-PE).
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the labeled fibrinogen in the platelet gate for each sample. Calculate the percent inhibition of fibrinogen binding for each concentration of BMS-180742 relative to the activated control and determine the IC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in GPIIb/IIIa activation and fibrinogen binding.
Caption: GPIIb/IIIa "Inside-Out" Signaling Pathway.
Caption: GPIIb/IIIa "Outside-In" Signaling Pathway.
Experimental Workflows
The following diagrams outline the workflows for the described experimental protocols.
Caption: Solid-Phase Fibrinogen Binding Assay Workflow.
Caption: Flow Cytometry-Based Fibrinogen Binding Assay Workflow.
References
Application Notes and Protocols for BMS-180742: A Cell-Based Assay for Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing BMS-180742 in cell-based assays to investigate its potential as an anti-thrombotic agent. BMS-180742 is characterized as a fibrinogen receptor antagonist and an anion-binding exosite inhibitor of thrombin, which plays a crucial role in the coagulation cascade and platelet activation.
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of cardiovascular diseases such as myocardial infarction and stroke. The serine protease thrombin is a key enzyme in thrombosis, not only by converting fibrinogen to fibrin but also by activating platelets through Protease-Activated Receptors (PARs), primarily PAR-1 on human platelets. BMS-180742 has been identified as an inhibitor of thrombin's actions, suggesting its therapeutic potential in preventing thrombotic events. These protocols detail the in vitro cell-based assays to characterize the efficacy and mechanism of action of BMS-180742.
Mechanism of Action
BMS-180742 functions as an antagonist at the anion-binding exosite of thrombin. This site is critical for thrombin's interaction with its substrates, including fibrinogen and PAR-1. By binding to this exosite, BMS-180742 allosterically inhibits thrombin's activity, preventing the cleavage and activation of PAR-1. The activation of PAR-1 by thrombin initiates a signaling cascade involving G-proteins (Gαq, Gα12/13, and Gαi), leading to an increase in intracellular calcium, platelet shape change, granule secretion, and ultimately, aggregation.[1][2] BMS-180742's inhibitory action on this pathway forms the basis of its anti-thrombotic properties.
Data Presentation
| Assay | Cell Type | Agonist | Endpoint | Observed Effect of BMS-180742 | Reference |
| Inositol Phosphate Accumulation | Rat Aortic Smooth Muscle Cells | α-Thrombin | Total Inositol Phosphate (IP) Accumulation | Concentration-dependent reduction of the IP response | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-thrombotic potential of BMS-180742 are provided below.
Calcium Mobilization Assay
This assay measures the ability of BMS-180742 to inhibit thrombin-induced intracellular calcium release, a hallmark of PAR-1 activation through the Gαq pathway.[1]
Materials:
-
Human platelets or a suitable cell line expressing PAR-1 (e.g., EA.hy926 endothelial cells)
-
BMS-180742
-
Thrombin or PAR-1 activating peptide (e.g., TFLLRN-NH2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
For platelets: Isolate platelets from fresh human blood by centrifugation. Resuspend in a suitable buffer at a concentration of 2-5 x 10^8 cells/mL.
-
For adherent cells (e.g., EA.hy926): Seed cells in a 96-well plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
-
Compound Incubation:
-
Add varying concentrations of BMS-180742 to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject thrombin or a PAR-1 activating peptide into the wells to stimulate the cells.
-
Immediately begin kinetic measurement of fluorescence for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of BMS-180742 to determine the IC50 value.
-
Platelet Aggregation Assay
This assay directly measures the effect of BMS-180742 on the final functional outcome of platelet activation: aggregation.
Materials:
-
Freshly prepared platelet-rich plasma (PRP) or washed platelets
-
BMS-180742
-
Thrombin or other platelet agonists (e.g., ADP, collagen)
-
Platelet aggregometer
-
Aggregometer cuvettes and stir bars
Procedure:
-
PRP Preparation:
-
Collect whole blood in sodium citrate tubes.
-
Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
-
Compound Incubation:
-
Pre-warm PRP or washed platelets to 37°C.
-
Add varying concentrations of BMS-180742 to the platelet suspension and incubate for 5-10 minutes. Include a vehicle control.
-
-
Aggregation Measurement:
-
Place the cuvette with the platelet suspension and a stir bar into the aggregometer and start stirring.
-
Establish a baseline reading.
-
Add thrombin to induce aggregation and record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
Measure the maximal aggregation percentage for each concentration of BMS-180742.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the concentration of BMS-180742 to calculate the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This method can be used to investigate the effect of BMS-180742 on the phosphorylation of key signaling proteins downstream of PAR-1 activation, such as ERK1/2 or Akt.
Materials:
-
Human platelets or PAR-1 expressing cells
-
BMS-180742
-
Thrombin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Treat platelets or cells with varying concentrations of BMS-180742 for 15-30 minutes.
-
Stimulate with thrombin for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Flow Cytometry for Platelet Activation Markers
Flow cytometry can be used to quantify the expression of platelet activation markers, such as P-selectin (CD62P) and the activated form of the fibrinogen receptor (PAC-1), in response to thrombin and its inhibition by BMS-180742.
Materials:
-
Whole blood or PRP
-
BMS-180742
-
Thrombin
-
Fluorochrome-conjugated antibodies against platelet markers (e.g., CD41a, CD62P, PAC-1)
-
Fixative (e.g., paraformaldehyde)
-
Flow cytometer
Procedure:
-
Sample Treatment:
-
Incubate whole blood or PRP with varying concentrations of BMS-180742.
-
Stimulate with thrombin.
-
-
Antibody Staining:
-
Add the fluorescently labeled antibodies to the samples and incubate in the dark.
-
-
Fixation:
-
Fix the samples with paraformaldehyde.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter or a platelet-specific marker like CD41a.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for P-selectin and PAC-1.
-
Visualizations
Caption: PAR-1 Signaling Pathway and Inhibition by BMS-180742.
Caption: General Experimental Workflow for BMS-180742 Cell-Based Assays.
References
- 1. Research publications - Bristol-Myers Squibb [bms.com]
- 2. Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Dose-Response Curve of BMS-180742
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-180742 is a fibrinogen receptor antagonist that plays a crucial role in the inhibition of platelet aggregation.[1] The fibrinogen receptor, also known as glycoprotein IIb/IIIa (GPIIb/IIIa), is a key integrin on the surface of platelets.[2] Upon platelet activation by agonists such as adenosine diphosphate (ADP) or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen.[3][4] This binding is the final common pathway for platelet aggregation, leading to the formation of a platelet plug, which is essential for hemostasis but can also lead to pathological thrombosis. Fibrinogen receptor antagonists like BMS-180742 competitively inhibit the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.[5][6]
These application notes provide a detailed protocol for determining the dose-response curve of BMS-180742 using an in vitro platelet aggregation assay. The half-maximal inhibitory concentration (IC50) value derived from this curve is a critical parameter for evaluating the potency of the antagonist.
Signaling Pathway of Platelet Aggregation and Inhibition by BMS-180742
Platelet activation is initiated by the binding of agonists like thrombin or ADP to their respective G-protein coupled receptors on the platelet surface. This triggers an "inside-out" signaling cascade, leading to the activation of the GPIIb/IIIa receptor. The activated GPIIb/IIIa receptor can then bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation. BMS-180742, as a fibrinogen receptor antagonist, directly competes with fibrinogen for the binding site on the activated GPIIb/IIIa receptor, thus inhibiting platelet aggregation.
Figure 1: Simplified signaling pathway of platelet aggregation and the inhibitory action of BMS-180742.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol details the determination of the dose-response curve for BMS-180742 using light transmission aggregometry (LTA), a gold standard method for assessing platelet function.[3]
Materials and Reagents
-
BMS-180742
-
Dimethyl sulfoxide (DMSO)
-
Human whole blood (from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days)
-
3.2% Sodium Citrate
-
Adenosine Diphosphate (ADP)
-
Saline (0.9% NaCl)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Aggregometer
-
Spectrophotometer
-
Pipettes and tips
-
Cuvettes with stir bars
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the dose-response curve of BMS-180742.
Figure 2: Experimental workflow for determining the dose-response curve of BMS-180742.
Step-by-Step Procedure
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).
-
Centrifuge the citrated whole blood at 200 x g for 10 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Preparation of BMS-180742 Solutions
-
Prepare a stock solution of BMS-180742 in DMSO.
-
Perform serial dilutions of the stock solution in saline to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should be less than 0.5% to avoid affecting platelet function.
-
-
Platelet Aggregation Assay
-
Set the aggregometer to 37°C.
-
Use PPP to set the 100% aggregation (maximum light transmission) baseline and PRP to set the 0% aggregation (minimum light transmission) baseline.
-
Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.
-
Add 50 µL of the BMS-180742 dilution (or vehicle control) to the cuvette and incubate for 5 minutes with stirring.
-
Initiate platelet aggregation by adding a pre-determined concentration of ADP (e.g., 10 µM).
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis
-
Determine the maximum aggregation for each concentration of BMS-180742.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Max Aggregation of Control - Max Aggregation of BMS-180742) / Max Aggregation of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the BMS-180742 concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of BMS-180742 that produces 50% inhibition of platelet aggregation.
-
Data Presentation
The following table presents a hypothetical but representative dataset for the dose-response of BMS-180742 on ADP-induced platelet aggregation.
| BMS-180742 Concentration (nM) | Log Concentration | Maximum Aggregation (%) | % Inhibition |
| 0 (Vehicle Control) | - | 85.2 | 0.0 |
| 1 | 0.00 | 78.5 | 7.9 |
| 3 | 0.48 | 65.1 | 23.6 |
| 10 | 1.00 | 45.3 | 46.8 |
| 30 | 1.48 | 22.7 | 73.4 |
| 100 | 2.00 | 8.1 | 90.5 |
| 300 | 2.48 | 3.5 | 95.9 |
| 1000 | 3.00 | 1.2 | 98.6 |
Note: This data is for illustrative purposes only. Actual results may vary depending on experimental conditions and donor variability.
Conclusion
This document provides a comprehensive protocol for determining the dose-response curve and IC50 value of the fibrinogen receptor antagonist BMS-180742. The in vitro platelet aggregation assay is a robust and reliable method for assessing the potency of antiplatelet agents. The provided diagrams and data table serve as valuable tools for researchers in the field of drug development and thrombosis research. Accurate determination of the dose-response relationship is a critical step in the preclinical evaluation of novel antithrombotic compounds.
References
- 1. Platelet - Wikipedia [en.wikipedia.org]
- 2. The platelet fibrinogen receptor: from megakaryocyte to the mortuary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and shedding of platelet glycoprotein IIb/IIIa under non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Fibrinogen receptor antagonists induce conformational changes of the human platelet glycoprotein IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of fibrinogen binding to human platelets by the tetrapeptide glycyl-L-prolyl-L-arginyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-180742: Application Notes for In Vivo Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-180742 is a potent and specific thrombin exosite inhibitor. It functions by interfering with the binding of fibrinogen to the thrombin exosite, a secondary binding site on the thrombin molecule, thereby preventing the formation of a stable fibrin clot. Unlike direct thrombin inhibitors that block the enzyme's catalytic site, exosite inhibitors offer a more targeted approach to anticoagulation. The development of BMS-180742 has been discontinued. However, the available preclinical data provides valuable insights into the differential roles of thrombin's active site and exosite in venous and arterial thrombosis.
These application notes provide a summary of the known in vivo applications of BMS-180742 in rat thrombosis models, based on published research. Due to the limited public availability of detailed study protocols for this specific compound, this document also includes generalized, yet detailed, experimental protocols for common rat models of arterial and venous thrombosis that are relevant to the reported studies of BMS-180742.
Mechanism of Action: Thrombin Exosite Inhibition
Thrombin plays a central role in the coagulation cascade, ultimately converting fibrinogen to fibrin to form a blood clot. Thrombin possesses a catalytic active site and two primary exosites. Exosite 1 is the fibrinogen recognition site, while exosite 2 is the heparin-binding site. BMS-180742 is a peptide-based inhibitor that specifically targets thrombin's anion-binding exosite 1. This targeted inhibition prevents the proper docking of fibrinogen, a crucial step for efficient clot formation, without directly blocking the enzymatic activity of thrombin at its active site.[1][2]
Caption: Mechanism of BMS-180742 as a thrombin exosite inhibitor.
In Vivo Thrombosis Model Applications
Preclinical studies of BMS-180742 have utilized rat models to investigate its antithrombotic efficacy in both venous and arterial thrombosis. The key findings from these studies highlight a significant difference in the compound's effectiveness in these two types of vascular beds.
Summary of Preclinical Findings
The available data indicates that BMS-180742 is highly effective in preventing venous thrombosis, but demonstrates limited to no efficacy in preventing arterial thrombosis. This suggests that thrombin exosite-mediated fibrinogen binding is a critical driver of venous clot formation, while in the high-shear environment of arteries, other mechanisms, such as direct platelet activation by thrombin's catalytic site, may play a more dominant role.
| Model Type | Compound | Efficacy | Effect on Bleeding Time |
| Venous Thrombosis | BMS-180742 | >90% inhibition | No significant effect |
| (Vena Cava) | Heparin | >90% inhibition | Threshold increase |
| Active Site Inhibitor (GYKI 14,766) | >90% inhibition | 35% increase | |
| Arterial Thrombosis | BMS-180742 | No inhibition | No significant effect |
| (Carotid Artery) | Heparin | 63% inhibition | Doubling of bleeding time |
| Active Site Inhibitor (GYKI 14,766) | 82% inhibition | 35% increase |
Data summarized from publicly available abstracts.
Experimental Protocols
The following are detailed, generalized protocols for inducing arterial and venous thrombosis in rats. These methods are standard in the field and are representative of the types of models used to evaluate compounds like BMS-180742.
Arterial Thrombosis Model: Ferric Chloride-Induced Carotid Artery Thrombosis
This model is widely used to study arterial thrombosis due to its reproducibility and relevance to endothelial injury-induced clot formation.[3][4]
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Doppler ultrasound flow probe
-
Ferric chloride (FeCl₃) solution (e.g., 50% in distilled water)
-
Filter paper discs (2 mm diameter)
-
Saline solution
-
Suture material
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery.
-
Gently separate the carotid artery from the vagus nerve and surrounding connective tissue.
-
Place a Doppler flow probe under the artery to monitor blood flow.
-
Administer BMS-180742 or vehicle control intravenously via the tail vein.
-
After the desired pretreatment time, soak a small filter paper disc in the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a standardized duration (e.g., 10 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow using the Doppler probe until complete occlusion (cessation of blood flow) occurs or for a predetermined observation period.
-
The primary endpoint is the time to occlusion (TTO). A significant increase in TTO in the BMS-180742 treated group compared to the vehicle group indicates antithrombotic activity.
-
At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis.
Caption: Experimental workflow for the ferric chloride-induced arterial thrombosis model.
Venous Thrombosis Model: Vena Cava Ligation-Induced Stasis Thrombosis
This model mimics venous thrombosis initiated by blood stasis, a key factor in the pathogenesis of deep vein thrombosis (DVT).[5][6][7]
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Saline solution
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the intestines to visualize the inferior vena cava (IVC).
-
Carefully dissect the IVC free from the aorta and surrounding tissues, caudal to the renal veins.
-
Ligate all side branches of the exposed IVC segment with fine suture.
-
Administer BMS-180742 or vehicle control intravenously via the tail vein.
-
After the desired pretreatment time, completely ligate the IVC at the proximal and distal ends of the isolated segment to induce stasis.
-
Close the abdominal incision.
-
After a predetermined period (e.g., 4 hours), re-anesthetize the rat and re-open the abdomen.
-
Excise the ligated IVC segment.
-
Isolate and weigh the thrombus.
-
The primary endpoint is the thrombus weight. A significant reduction in thrombus weight in the BMS-180742 treated group compared to the vehicle group indicates antithrombotic activity.
Caption: Experimental workflow for the vena cava ligation-induced venous thrombosis model.
Conclusion
BMS-180742 serves as a valuable pharmacological tool to probe the differential mechanisms of venous and arterial thrombosis. Its high efficacy in venous models, coupled with a lack of activity in arterial models, underscores the distinct pathophysiology of these conditions. The provided protocols offer a framework for designing and conducting in vivo studies to evaluate novel antithrombotic agents that may target similar pathways. Researchers should always ensure that all animal procedures are approved by their institutional animal care and use committee and are performed in accordance with ethical guidelines.
References
- 1. Multiple pathways of thrombin-induced platelet activation differentiated by desensitization and a thrombin exosite inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-180742 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 7. Inferior vena cava ligation rapidly induces tissue factor expression and venous thrombosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BMS-180742 in Rat Aortic Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the use of BMS-180742 in studies involving rat aortic smooth muscle cells (RASMCs). It is critical to note that while initial interest may arise from research into endothelin receptor antagonism due to the compound's origin from Bristol-Myers Squibb, a company known for developing such antagonists, BMS-180742 is not an endothelin receptor antagonist. Instead, it functions as a thrombin inhibitor , specifically targeting the anion-binding exosite of thrombin.
This document will detail its application in studying thrombin-mediated signaling pathways in RASMCs, provide relevant quantitative data, and present detailed experimental protocols. For clarity and to address potential compound confusion, comparative data for the well-characterized endothelin A (ETA) receptor antagonist, BMS-182874, is also included.
Mechanism of Action of BMS-180742 in Rat Aortic Smooth Muscle Cells
In RASMCs, thrombin is a potent mitogen that signals through the activation of Protease-Activated Receptors (PARs), primarily PAR-1. The signaling cascade initiated by thrombin in these cells is multifaceted, involving pathways that regulate cell growth, proliferation, and contraction.
One of the key signaling events following thrombin receptor activation is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a critical second messenger in smooth muscle cell function.
BMS-180742 has been demonstrated to inhibit thrombin-induced phosphoinositide hydrolysis in cultured rat aortic smooth muscle cells. By binding to the anion-binding exosite of thrombin, BMS-180742 prevents thrombin from effectively activating its receptor on the surface of RASMCs, thereby attenuating downstream signaling events such as IP3 accumulation.
Data Presentation
The following tables summarize the available quantitative data for BMS-180742 and the comparative compound BMS-182874.
Table 1: Pharmacological Data for BMS-180742 in Rat Aortic Smooth Muscle Cells
| Compound | Target | Assay | Cell Type | Effect | Quantitative Value |
| BMS-180742 | Thrombin (anion-binding exosite) | Thrombin-induced inositol phosphate (IP) accumulation | Cultured Rat Aortic Smooth Muscle Cells | Inhibition | Concentration-dependent reduction of the IP response to alpha-thrombin. Specific IC50 value not available in the reviewed literature.[1] |
Table 2: Comparative Pharmacological Data for BMS-182874 (Endothelin Receptor Antagonist)
| Compound | Target | Assay | Cell Type/Tissue | Effect | Quantitative Value |
| BMS-182874 | Endothelin A (ETA) Receptor | [125I]ET-1 Binding Inhibition | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | Competitive Inhibition | Ki = 61 nM[2] |
| BMS-182874 | Endothelin A (ETA) Receptor | ET-1-stimulated inositol phosphate accumulation | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | Competitive Antagonism | KB = 75 nM[2] |
| BMS-182874 | Endothelin A (ETA) Receptor | ET-1-stimulated calcium mobilization | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | Competitive Antagonism | KB = 140 nM[2] |
| BMS-182874 | Endothelin A (ETA) Receptor | ET-1-stimulated [3H]thymidine incorporation | Cultured Rat Aortic Smooth Muscle Cells | Inhibition of proliferation | Effective blockade observed.[3] |
Experimental Protocols
Culture of Rat Aortic Smooth Muscle Cells (RASMCs)
This protocol outlines the basic steps for culturing primary RASMCs, a common prerequisite for the subsequent functional assays.
Materials:
-
Primary Rat Aortic Smooth Muscle Cells
-
Smooth Muscle Cell Growth Medium (supplemented with serum and growth factors)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Collagen-coated culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved RASMCs rapidly in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed Smooth Muscle Cell Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Plate the cells onto collagen-coated culture vessels at a recommended seeding density.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture using Trypsin-EDTA to detach the cells.
Thrombin-Induced Phosphoinositide Hydrolysis Assay
This protocol details the measurement of inositol phosphate accumulation in RASMCs following thrombin stimulation, and its inhibition by BMS-180742.
Materials:
-
Cultured RASMCs (in 12-well or 24-well plates)
-
Inositol-free DMEM
-
[3H]myo-inositol
-
Krebs-Ringer-HEPES buffer (containing LiCl)
-
Alpha-thrombin
-
BMS-180742
-
Perchloric acid or Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Protocol:
-
Cell Labeling:
-
Plate RASMCs in multi-well plates and grow to near confluency.
-
Wash the cells with inositol-free DMEM.
-
Label the cells by incubating them in inositol-free DMEM containing [3H]myo-inositol (1-5 µCi/mL) for 24-48 hours at 37°C, 5% CO2. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pools.
-
-
Pre-incubation and Inhibition:
-
After the labeling period, wash the cells with Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells in Krebs-Ringer-HEPES buffer containing 10 mM LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
To test the inhibitory effect of BMS-180742, add the desired concentrations of the compound during this pre-incubation step.
-
-
Stimulation:
-
Initiate the reaction by adding alpha-thrombin (e.g., 1-10 nM final concentration) to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the buffer and adding ice-cold perchloric acid (e.g., 5%) or TCA (e.g., 10%).
-
Incubate on ice for 20-30 minutes to precipitate proteins and lipids.
-
Collect the acid-soluble supernatant, which contains the inositol phosphates.
-
-
Separation and Quantification:
-
Neutralize the supernatant.
-
Apply the neutralized samples to columns containing Dowex AG1-X8 anion-exchange resin.
-
Wash the columns to remove free [3H]myo-inositol.
-
Elute the total inositol phosphates with a high concentration of ammonium formate/formic acid.
-
Measure the radioactivity of the eluate using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) or disintegrations per minute (DPM) per well.
-
To determine the inhibitory effect of BMS-180742, compare the amount of inositol phosphates generated in the presence of the inhibitor to the amount generated with thrombin alone.
-
Visualizations
Signaling Pathway of Thrombin in Rat Aortic Smooth Muscle Cells
Caption: Thrombin signaling pathway in rat aortic smooth muscle cells.
Experimental Workflow for Phosphoinositide Hydrolysis Assay
Caption: Workflow for measuring phosphoinositide hydrolysis.
References
- 1. Mechanism of cyclic GMP inhibition of inositol phosphate formation in rat aorta segments and cultured bovine aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation of the inositol phosphates in thrombin-stimulated, washed rabbit platelets in the presence of lithium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inositol phosphates formed in rat aorta after alpha 1-adrenoceptor stimulation are inhibited by forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Phosphoinositide Hydrolysis Using BMS-180742
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-180742 is a potent and selective non-peptide antagonist of the fibrinogen receptor that acts by binding to the anion-binding exosite of thrombin. This interaction allosterically inhibits thrombin's interaction with its receptor, thereby blocking downstream signaling events. One of the key signaling pathways activated by thrombin is the hydrolysis of phosphoinositides, leading to the generation of important second messengers, inositol phosphates (IPs) and diacylglycerol (DAG). The study of this pathway is crucial for understanding the cellular mechanisms of thrombin in various physiological and pathological processes, including thrombosis, inflammation, and cell proliferation.
These application notes provide a detailed protocol for utilizing BMS-180742 as a tool to investigate thrombin-induced phosphoinositide hydrolysis in a cell-based assay, using rat aortic smooth muscle cells as a model system.
Mechanism of Action
BMS-180742 functions as an exosite inhibitor of α-thrombin. It specifically interacts with the anion-binding exosite of thrombin, a region distinct from the catalytic site. This binding sterically hinders the interaction of thrombin with its G-protein coupled receptor, the Protease-Activated Receptor 1 (PAR-1). By preventing this interaction, BMS-180742 effectively blocks the proteolytic cleavage and activation of PAR-1 by thrombin, thereby inhibiting the subsequent activation of phospholipase C (PLC) and the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).
Application Notes and Protocols for BMS-180742: A Thrombin Exosite Inhibitor for Assessing Bleeding Time
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-180742 is an investigational drug candidate that functions as a thrombin exosite inhibitor.[1][2][3] Developed by Bristol Myers Squibb Co., this compound has been evaluated in preclinical models for its antithrombotic properties.[1] Unlike direct thrombin inhibitors that block the enzyme's catalytic site, BMS-180742 specifically interferes with the fibrinogen-binding exosite (exosite I) of thrombin.[1][3] This mechanism prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[4][5] Notably, preclinical studies have indicated that BMS-180742 can achieve significant antithrombotic effects, particularly in models of venous thrombosis, at doses that do not significantly prolong bleeding time, suggesting a potentially wider therapeutic window compared to other anticoagulants like heparin.[1][6] These application notes provide detailed protocols for assessing the effect of BMS-180742 on bleeding time in a research setting.
Data Presentation
The following table summarizes the comparative effects of BMS-180742, the active site thrombin inhibitor GYKI 14,766, and heparin on venous thrombosis and bleeding time in an anesthetized rat model. This data is based on the findings from Seiler, S. M., et al. (1993).
| Compound | Efficacious Antithrombotic Dose (Venous Thrombosis) | Effect on Bleeding Time at Efficacious Dose | Mechanism of Action |
| BMS-180742 | >90% inhibition | No significant effect | Thrombin Exosite I Inhibitor[1][3] |
| GYKI 14,766 | >90% inhibition | ~35% increase[6] | Thrombin Active Site Inhibitor[1] |
| Heparin | >90% inhibition | Doubled bleeding time[6] | Antithrombin III-mediated Thrombin Inhibition[1] |
Signaling Pathway
The coagulation cascade culminates in the activation of thrombin, which plays a central role in hemostasis. Thrombin's functions are mediated through its active site and two exosites. Exosite I is crucial for binding fibrinogen, which is then cleaved by the active site to form fibrin monomers. These monomers polymerize to form a stable clot. BMS-180742, by binding to exosite I, allosterically inhibits the binding of fibrinogen, thereby preventing clot formation without affecting the catalytic activity of thrombin on other substrates.
References
- 1. Thrombin–Fibrin(ogen) Interactions, Host Defense and Risk of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GpIbα Interacts Exclusively with Exosite II of Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The thrombin-fibrinogen interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ex Vivo Clotting Time Measurement of BMS-180742
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-180742 is an antagonist of the fibrinogen receptor and an inhibitor of thrombin through its anion-binding exosite. Unlike direct thrombin inhibitors that block the active site, BMS-180742 interferes with the binding of fibrinogen to thrombin, a critical step in the final stage of the coagulation cascade. This mechanism of action makes the assessment of its anticoagulant effect crucial for preclinical and clinical development.
This document provides detailed application notes and protocols for the ex vivo measurement of the anticoagulant effects of BMS-180742 using standard coagulation assays. The primary assays for evaluating the activity of a thrombin exosite inhibitor are the Thrombin Time (TT) and the Activated Partial Thromboplastin Time (aPTT).
Mechanism of Action of BMS-180742 and its Impact on Coagulation Assays
BMS-180742 specifically interacts with the anion-binding exosite of thrombin, which is essential for the recognition and cleavage of fibrinogen. By blocking this site, BMS-180742 effectively inhibits the conversion of fibrinogen to fibrin, the fundamental step in clot formation.
-
Thrombin Time (TT): This assay directly measures the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by exogenous thrombin. As BMS-180742 directly inhibits this interaction, the TT is a highly sensitive measure of its anticoagulant activity. A concentration-dependent prolongation of the TT is expected.
-
Activated Partial Thromboplastin Time (aPTT): This assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. Since thrombin plays a central role in the common pathway by activating factors V, VIII, and XI, in addition to cleaving fibrinogen, inhibition of thrombin by BMS-180742 will lead to a prolongation of the aPTT.
The Prothrombin Time (PT) assay, which assesses the extrinsic and common pathways, may also be prolonged by BMS-180742, but it is generally less sensitive to thrombin exosite inhibitors compared to the aPTT and especially the TT.
Illustrative Data Presentation
Note: The following quantitative data is illustrative and is provided as an example of expected results. Specific experimental outcomes may vary based on assay conditions, reagent lots, and the biological matrix used.
Table 1: Illustrative Ex Vivo Anticoagulant Activity of BMS-180742 in Human Plasma
| BMS-180742 Concentration (µM) | Mean Thrombin Time (s) | Fold Increase vs. Control (TT) | Mean aPTT (s) | Fold Increase vs. Control (aPTT) |
| 0 (Control) | 18.5 | 1.0 | 32.0 | 1.0 |
| 0.1 | 25.2 | 1.4 | 35.5 | 1.1 |
| 0.5 | 46.8 | 2.5 | 48.3 | 1.5 |
| 1.0 | 89.3 | 4.8 | 65.1 | 2.0 |
| 5.0 | >200 | >10.8 | 112.5 | 3.5 |
| 10.0 | >200 | >10.8 | 185.6 | 5.8 |
Experimental Protocols
Protocol 1: Ex Vivo Thrombin Time (TT) Measurement
1. Principle: The Thrombin Time assay measures the time required for a fibrin clot to form in a sample of citrated plasma after the addition of a standardized amount of exogenous thrombin. The presence of a thrombin inhibitor like BMS-180742 will prolong this time in a concentration-dependent manner.
2. Materials:
-
Test Compound: BMS-180742
-
Control Plasma: Pooled normal human plasma (citrated)
-
Thrombin Reagent (e.g., 2-10 NIH units/mL)
-
Calcium Chloride (0.025 M)
-
Coagulation analyzer or a temperature-controlled water bath (37°C) and stopwatch
-
Pipettes and disposable cuvettes
3. Procedure:
-
Prepare a stock solution of BMS-180742 in a suitable solvent (e.g., DMSO or saline) and create serial dilutions to achieve the desired final concentrations in plasma.
-
Spike the pooled normal human plasma with the different concentrations of BMS-180742 or vehicle control. Ensure the final solvent concentration is consistent across all samples and does not exceed 1% (v/v).
-
Pre-warm the spiked plasma samples to 37°C for 3-5 minutes.
-
Pipette 100 µL of the pre-warmed plasma sample into a pre-warmed cuvette.
-
Add 100 µL of the pre-warmed thrombin reagent to the cuvette and simultaneously start the timer.
-
Record the time in seconds for the formation of a visible fibrin clot.
-
Perform each measurement in duplicate or triplicate.
4. Data Analysis:
-
Calculate the mean clotting time for each concentration of BMS-180742.
-
Determine the fold increase in TT compared to the vehicle control.
-
Plot the concentration of BMS-180742 against the clotting time or fold increase to generate a dose-response curve.
Protocol 2: Ex Vivo Activated Partial Thromboplastin Time (aPTT) Measurement
1. Principle: The aPTT assay assesses the function of the intrinsic and common coagulation pathways. It measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin), phospholipids (a substitute for platelets), and calcium to citrated plasma. BMS-180742 will prolong the aPTT by inhibiting thrombin's roles in the common pathway.
2. Materials:
-
Test Compound: BMS-180742
-
Control Plasma: Pooled normal human plasma (citrated)
-
aPTT Reagent (containing a contact activator and phospholipids)
-
Calcium Chloride (0.025 M)
-
Coagulation analyzer or a temperature-controlled water bath (37°C) and stopwatch
-
Pipettes and disposable cuvettes
3. Procedure:
-
Prepare spiked plasma samples with varying concentrations of BMS-180742 as described in the TT protocol.
-
Pre-warm the spiked plasma samples to 37°C.
-
Pipette 100 µL of the pre-warmed plasma sample into a pre-warmed cuvette.
-
Add 100 µL of the aPTT reagent to the plasma, mix, and incubate at 37°C for the manufacturer-specified time (typically 3-5 minutes).
-
Following the incubation, add 100 µL of pre-warmed calcium chloride solution to the cuvette and simultaneously start the timer.
-
Record the time in seconds for the formation of a visible fibrin clot.
-
Perform each measurement in duplicate or triplicate.
4. Data Analysis:
-
Calculate the mean clotting time for each concentration of BMS-180742.
-
Determine the fold increase in aPTT compared to the vehicle control.
-
Plot the concentration of BMS-180742 against the clotting time or fold increase to generate a dose-response curve.
Visualizations
Caption: Mechanism of Action of BMS-180742 in the Coagulation Cascade.
Caption: Experimental Workflow for Ex Vivo Clotting Time Measurement.
Troubleshooting & Optimization
Technical Support Center: BMS-180742 and Similar Small Molecules in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling BMS-180742 and other small molecules in Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting guides address common challenges related to solubility and stability during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving BMS-180742?
Q2: How can I determine the solubility of my compound in DMSO?
A2: A practical approach is to perform a serial dilution test. Start with a small, accurately weighed amount of your compound and add incremental amounts of DMSO, vortexing and observing for complete dissolution at each step. For a more quantitative assessment, a protocol for solubility determination is provided in the "Experimental Protocols" section below.
Q3: My compound precipitates when I dilute the DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common issue as DMSO is a strong organic solvent, and compounds that are soluble in it may not be soluble in aqueous solutions. Here are some troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous solution, as higher concentrations can be toxic to cells and may affect enzyme activity.[4]
-
Use a surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in the aqueous buffer can help to maintain the solubility of your compound.
-
Prepare an intermediate dilution: First, dilute the DMSO stock in a solvent that is miscible with both DMSO and water, such as ethanol, before the final dilution into the aqueous buffer.
-
Sonication: Gentle sonication of the final solution can sometimes help to redissolve small amounts of precipitate.
Q4: What are the recommended storage conditions for a compound dissolved in DMSO?
A4: For optimal stability, stock solutions in DMSO should be stored at low temperatures. General recommendations are:
-
Short-term storage (days to weeks): -20°C.
-
Long-term storage (months to years): -80°C.
It is also advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can affect compound stability and concentration.[5]
Q5: How can I assess the stability of my compound in DMSO?
A5: The stability of a compound in DMSO should be evaluated over time. A general protocol for assessing stability is provided in the "Experimental Protocols" section. This typically involves analyzing aliquots of the stock solution stored under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) at various time points using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any degradation products.
Experimental Protocols
Protocol 1: Determination of Compound Solubility in DMSO
Objective: To determine the maximum solubility of a compound in DMSO at room temperature.
Materials:
-
Compound of interest (e.g., BMS-180742)
-
Anhydrous DMSO
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes
Methodology:
-
Preparation: Accurately weigh out 1-5 mg of the compound into a pre-weighed microcentrifuge tube.
-
Initial Solvent Addition: Add a small, precise volume of DMSO to achieve a high target concentration (e.g., 100 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. Visually inspect the solution against a light source to see if all solid has dissolved.
-
Sonication (Optional): If the compound has not fully dissolved, sonicate the tube in a water bath for 5-10 minutes at room temperature.
-
Incremental Solvent Addition: If the compound is still not fully dissolved, add small, precise increments of DMSO (e.g., 10% of the initial volume) and repeat step 3 (and 4 if necessary) after each addition.
-
Equilibration: Once the compound appears to be fully dissolved, let the solution sit at room temperature for at least one hour to ensure it remains in solution.
-
Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining undissolved solid.
-
Solubility Determination: Carefully inspect for a pellet. If no pellet is visible, the compound is soluble at that concentration. The solubility is calculated based on the initial mass of the compound and the total volume of DMSO added.
Protocol 2: Assessment of Compound Stability in DMSO
Objective: To evaluate the stability of a compound in DMSO under various storage conditions.
Materials:
-
High-concentration stock solution of the compound in DMSO (e.g., 10 mM)
-
HPLC or LC-MS system
-
Storage facilities at Room Temperature (RT), 4°C, -20°C, and -80°C
Methodology:
-
Stock Solution Preparation: Prepare a fresh, high-concentration stock solution of the compound in anhydrous DMSO.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC or LC-MS to obtain a baseline chromatogram and determine the initial purity.
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple small, tightly sealed vials to minimize headspace and prevent evaporation. Store the aliquots at the different temperature conditions (RT, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At designated time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Preparation for Analysis: Before analysis, allow the frozen samples to thaw completely at room temperature.
-
HPLC/LC-MS Analysis: Analyze each aliquot by HPLC or LC-MS using the same method as the initial analysis.
-
Data Analysis: Compare the chromatograms from each time point and storage condition to the T=0 baseline. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, indicating degradation products.
-
Calculate the percentage of the parent compound remaining at each time point.
-
Data Presentation
Table 1: Solubility Determination of a Compound in DMSO
| Parameter | Value |
| Initial Mass of Compound | 5.0 mg |
| Molecular Weight | 450.5 g/mol |
| Final Volume of DMSO | 222 µL |
| Calculated Solubility | 50 mM |
Table 2: Stability of a Compound in DMSO (Example Data)
| Storage Condition | Time Point | Parent Compound Remaining (%) | Degradation Products Detected |
| Room Temperature | 24 hours | 98.5% | Yes |
| 4°C | 1 week | 99.2% | No |
| -20°C | 1 month | 99.8% | No |
| -80°C | 3 months | >99.9% | No |
Visualizations
Caption: Workflow for determining compound solubility and stability in DMSO.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing Bms 180742 concentration for in vitro assays
This guide provides troubleshooting advice and frequently asked questions for researchers using BMS-180742 in in vitro assays. Our goal is to help you optimize your experimental conditions and achieve reliable, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is BMS-180742 and what is its mechanism of action?
BMS-180742 is an antagonist of the fibrinogen receptor.[1] It functions as a non-peptide exosite inhibitor of thrombin. Specifically, it interferes with the binding of fibrinogen to the thrombin exosite, which is a secondary binding site distinct from the enzyme's active catalytic site.[1] This action prevents thrombin from mediating its effects through fibrinogen interaction without blocking its primary enzymatic activity.[1] The signaling pathway involves α-thrombin cleaving the thrombin receptor to expose a new N-terminus that acts as a "tethered ligand," activating the receptor and subsequent downstream signaling, such as the release of nitric oxide or inositol phosphate accumulation.[1] BMS-180742 can inhibit these downstream responses in a concentration-dependent manner.[1]
Caption: Simplified signaling of BMS-180742 as a thrombin exosite inhibitor.
Q2: What are the recommended storage and handling conditions for BMS-180742?
Proper storage is critical to maintain the compound's integrity. Based on vendor recommendations, the following conditions should be observed:
-
Powder: Store at -20°C for up to three years.[2]
-
In Solvent: Prepare stock solutions and store them at -80°C for up to one year.[2]
Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into single-use volumes to preserve its stability.
Q3: In what solvent should I dissolve BMS-180742?
For in vitro assays, BMS-180742 is typically dissolved in a polar aprotic solvent. While specific solubility data is not widely published, Dimethyl Sulfoxide (DMSO) is a common choice for this class of compounds. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Subsequently, this stock can be diluted in your aqueous culture medium for your working concentrations. Ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Section 2: Troubleshooting Guides
Q4: How do I determine the optimal starting concentration range for my assay?
Determining the effective concentration range requires a systematic approach. Since specific IC50 values for BMS-180742 are not consistently reported across various cell types and assays, an empirical determination is necessary.
-
Literature Review: Search for studies using similar thrombin inhibitors or assays to get a preliminary idea of the potency range.
-
Wide Range Dose-Response: Start with a broad concentration range, typically logarithmic dilutions (e.g., 1 nM to 100 µM), to identify the window of activity.
-
Agonist Concentration: For antagonist assays, the concentration of the competing agonist (e.g., α-thrombin or TRAP-7) is critical.[3] Using an agonist concentration that elicits approximately 80% of the maximal response (EC80) is recommended to optimize assay sensitivity and reproducibility.[3]
-
Narrow Range Confirmation: Once an active range is identified, perform a narrower dose-response experiment with more data points around the estimated IC50 to determine the potency accurately.
Caption: Experimental workflow for optimizing BMS-180742 concentration.
Q5: My results are inconsistent. What are the common causes?
Result variability can stem from several factors. Use the following flowchart to troubleshoot common issues.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Key areas to investigate include:
-
Compound Stability: BMS-180742 may degrade in culture media over long incubation periods.[4][5][6] Prepare fresh dilutions from a frozen stock for each experiment.
-
Agonist Potency: The activity of your agonist (e.g., α-thrombin) can vary between batches or with storage. Validate its potency regularly.
-
Cell Culture Conditions: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. Over-confluent or stressed cells can respond differently.
-
Assay Conditions: Standardize all incubation times, temperatures, and reagent volumes.
Q6: I'm not observing any antagonist effect. What should I check?
If BMS-180742 does not show the expected inhibitory effect, consider the following:
-
Concentration Range: You may be testing at concentrations that are too low. Refer to Q4 and consider testing a higher range.
-
Compound Integrity: Verify that the compound has been stored correctly and that the stock solution is not expired.
-
Agonist Concentration: An excessively high agonist concentration can overcome the effect of a competitive antagonist, shifting the IC50 to the right. Re-evaluate the EC80 of your agonist.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the inhibitory effect. Ensure your assay has a sufficient signal-to-background window.
-
Mechanism Mismatch: Confirm that the specific signaling pathway you are measuring is indeed modulated by thrombin-fibrinogen interaction in your chosen cell line.
Q7: I'm observing cytotoxicity in my assay. How can I mitigate this?
Cytotoxicity can confound your results by reducing the assay signal due to cell death rather than specific antagonism.
-
Confirm Cytotoxicity: Run a parallel cell viability assay (e.g., MTS, MTT, or Trypan Blue exclusion) with the same concentrations of BMS-180742 used in your functional assay.[7][8][9][10] This will help you distinguish true antagonism from toxicity.
-
Lower the Concentration: The simplest solution is to use concentrations below the toxic threshold. Many compounds show non-specific toxicity at high concentrations.[11]
-
Reduce Incubation Time: If possible, shorten the exposure time of the cells to the compound.
-
Check Solvent Concentration: Ensure the final DMSO concentration is not exceeding a non-toxic level (e.g., <0.5%). Run a vehicle control with the highest concentration of DMSO used.
Section 3: Data & Experimental Protocols
Table 1: General Guidance on BMS-180742 Concentration
While specific, universally applicable IC50 values for BMS-180742 are limited in public literature, the table below provides general starting points for concentration range finding based on typical behavior of small molecule inhibitors in different assay formats.
| Assay Type | Typical Concentration Range | Key Considerations |
| Binding Assays | 1 nM - 10 µM | Directly measures interaction with the target. Potency is often higher than in functional assays. |
| Cell-Based Functional Assays | 10 nM - 50 µM | Measures downstream signaling; effective concentration depends on cell type, agonist concentration, and pathway amplification.[3] |
| Cell Viability / Cytotoxicity | 1 µM - 200 µM | Higher concentrations are often required to observe toxicity.[12][13] It is critical to establish the non-toxic concentration range. |
Protocol 1: General Method for Determining IC50 of BMS-180742
This protocol outlines a general procedure for a 96-well plate-based functional assay.
-
Cell Plating: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw a single-use aliquot of your 10 mM BMS-180742 stock in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create working concentrations that are 10x the final desired concentration.
-
-
Antagonist Incubation:
-
Remove the culture medium from the cells.
-
Add 90 µL of serum-free medium to each well.
-
Add 10 µL of the 10x BMS-180742 dilutions to the appropriate wells. Include "vehicle only" (DMSO) and "no treatment" controls.
-
Incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare the agonist (e.g., α-thrombin) at a 10x concentration corresponding to its EC80 value in the appropriate assay buffer.
-
Add 10 µL of the 10x agonist to all wells except the "no stimulation" (negative control) wells.
-
Incubate for the optimal time required to elicit a robust signal.
-
-
Signal Detection:
-
Lyse the cells (if required by the assay) and follow the manufacturer's protocol for your specific detection kit (e.g., IP-One, cAMP assay, or calcium flux).
-
Read the plate on a suitable microplate reader.
-
-
Data Analysis:
-
Normalize the data: Set the "no stimulation" control as 0% activity and the "vehicle + agonist" control as 100% activity.
-
Plot the normalized response against the logarithm of the BMS-180742 concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: MTS Cell Viability Assay
This protocol is used to assess cytotoxicity in parallel with your primary assay.
-
Plate Cells and Compound: Plate and treat the cells with BMS-180742 exactly as described in Protocol 1, steps 1-3. Include a "no cell" background control and a "maximum toxicity" control (e.g., treat cells with 1% Triton X-100).
-
Incubation: Incubate the plate for the same duration as your functional assay to accurately reflect the potential toxicity under experimental conditions.
-
Reagent Addition:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each 100 µL well.
-
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of your cell line.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" background control from all other wells.
-
Normalize the data by setting the absorbance of the "vehicle only" control wells to 100% viability.
-
Calculate the percent viability for each concentration of BMS-180742. Plotting this data will reveal the concentration at which the compound becomes toxic to the cells.
-
References
- 1. BMS-180742 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. 化合物 BMS 180742|T25164|TargetMol - ChemicalBook [m.chemicalbook.com]
- 3. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Amphotericin B in Fungal Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Assessment and comparison of viability assays for cellular products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of BMS-202: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating Experimental Variability with BMS-180742: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting experiments involving BMS-180742, a thrombin exosite inhibitor. Addressing potential sources of experimental variability and reproducibility issues is critical for obtaining reliable and consistent results. This guide offers frequently asked questions (FAQs) and troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-180742?
A1: BMS-180742 is a selective inhibitor that binds to the fibrinogen-binding exosite (exosite I) of the thrombin molecule. This action allosterically inhibits thrombin's interaction with fibrinogen, a critical step in the coagulation cascade, thereby preventing clot formation. It is important to note that BMS-180742 does not directly inhibit the active site of thrombin.
Q2: We are observing significant well-to-well variability in our in vitro platelet aggregation assays with BMS-180742. What are the potential causes?
A2: High variability in platelet aggregation assays is a common challenge. Several factors can contribute to this issue:
-
Platelet Preparation: The method of platelet-rich plasma (PRP) or washed platelet preparation is a primary source of variability. Ensure consistent centrifugation speeds and times, and minimize platelet activation during handling.
-
Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, collagen, thrombin) used can significantly impact the inhibitory effect of BMS-180742. Precise and consistent agonist concentrations are crucial.
-
Incubation Time: The pre-incubation time of platelets with BMS-180742 before adding the agonist can influence the extent of inhibition. Standardize this incubation period across all experiments.
-
Donor Variability: Platelet reactivity can vary significantly between donors. It is advisable to use platelets from a consistent pool of healthy donors or to test a sufficient number of donors to account for biological variability.
-
Compound Stability: Ensure the stability of your BMS-180742 stock solution. Improper storage can lead to degradation and reduced activity.
Q3: Our in vivo thrombosis model shows inconsistent results with BMS-180742. How can we improve reproducibility?
A3: In vivo experiments introduce additional layers of complexity. To enhance reproducibility:
-
Animal Model: The choice of animal model and the specific thrombosis induction method (e.g., ferric chloride injury, ligation) can lead to different outcomes. Ensure the model is well-characterized and consistently applied.
-
Drug Administration: The route and timing of BMS-180742 administration are critical. Intravenous administration typically provides more consistent plasma concentrations compared to other routes.
-
Pharmacokinetics: Be aware of the pharmacokinetic profile of BMS-180742 in your chosen animal model. Factors such as clearance rate can affect the effective concentration at the site of thrombosis.
-
Animal Health and Environment: The health status, age, and even the gut microbiota of the animals can influence inflammatory and thrombotic responses.[1][2][3][4][5] Maintaining a consistent and controlled environment for the animals is essential.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Potency (High IC50) | Compound degradation | Verify the integrity and purity of your BMS-180742 stock. Prepare fresh solutions regularly. |
| Suboptimal assay conditions | Optimize agonist concentration and incubation times. Ensure the buffer composition and pH are appropriate. | |
| High protein binding in media | If using serum-containing media, consider the potential for protein binding, which can reduce the free concentration of BMS-180742. | |
| High Background Signal | Spontaneous platelet activation | Handle platelets gently during preparation. Use appropriate anticoagulants and ensure all reagents are of high quality. |
| Reagent contamination | Use sterile, pyrogen-free reagents and consumables. | |
| Inconsistent Dose-Response Curve | Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Incomplete mixing | Ensure thorough but gentle mixing of reagents in the assay wells. |
In Vivo Model Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Lack of Efficacy | Insufficient dose | Perform a dose-response study to determine the optimal effective dose in your specific model. |
| Rapid clearance of the compound | Characterize the pharmacokinetic profile of BMS-180742 in your animal model to ensure adequate exposure. | |
| Inappropriate thrombosis model | Select a thrombosis model that is sensitive to the mechanism of action of a thrombin exosite inhibitor. | |
| High Variability in Clot Size/Weight | Inconsistent surgical procedure | Standardize the surgical technique for thrombosis induction to minimize variability between animals. |
| Animal-to-animal physiological differences | Increase the number of animals per group to improve statistical power and account for biological variability. | |
| Anesthetic effects | Use a consistent anesthetic regimen, as some anesthetics can affect platelet function and hemodynamics. |
Experimental Protocols
Due to the limited availability of detailed, publicly accessible protocols specifically for BMS-180742, we provide a generalized protocol for a common in vitro assay. Researchers should adapt this based on their specific experimental needs and internal standard operating procedures.
Generalized In Vitro Platelet Aggregation Assay Protocol
-
Platelet Preparation:
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
To obtain washed platelets, further process the PRP by adding a platelet wash buffer and performing additional centrifugation steps to pellet and resuspend the platelets in a suitable assay buffer.
-
-
Assay Procedure:
-
Pre-warm the platelet suspension (PRP or washed platelets) to 37°C.
-
Add various concentrations of BMS-180742 or vehicle control to the platelet suspension in an aggregometer cuvette.
-
Incubate for a standardized period (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a standardized concentration of a platelet agonist (e.g., ADP, collagen, or thrombin).
-
Monitor the change in light transmittance for a defined period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of BMS-180742 relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Visualizing Experimental Workflows and Pathways
To aid in understanding the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: A flowchart for troubleshooting inconsistent in vitro results.
Caption: The inhibitory mechanism of BMS-180742 on thrombin.
References
- 1. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of an unsymmetrical cobalt(III) active site analogue of nitrile hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo dose response and efficacy of the β-lactamase inhibitor, durlobactam, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Ascending Dose Study of BMS-777607 in Subjects With Advanced or Metastatic Solid Tumors [clin.larvol.com]
Technical Support Center: BMS-180742 and Platelet Aggregation Assays
Welcome to the technical support center for troubleshooting platelet aggregation results with BMS-180742. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and troubleshooting tips for platelet aggregation assays involving BMS-180742, a thromboxane A2 (TXA2) receptor antagonist.
Q1: I am not seeing any inhibition of platelet aggregation with BMS-180742. What are the possible reasons?
A1: Several factors could contribute to a lack of inhibitory effect. Consider the following:
-
Agonist Choice: BMS-180742 is a competitive antagonist of the thromboxane A2 receptor (TP receptor). Its inhibitory effect will be most pronounced when platelet aggregation is induced by TXA2 analogs like U46619. If you are using other agonists such as ADP, collagen, or thrombin, the aggregation may proceed through pathways independent of TXA2, thus masking the effect of BMS-180742. It is crucial to use an appropriate agonist to specifically probe the TXA2 pathway.
-
Compound Integrity: Ensure the BMS-180742 compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
-
Concentration: The concentration of BMS-180742 may be too low to effectively compete with the agonist. A dose-response curve should be performed to determine the optimal inhibitory concentration.
-
Platelet Preparation: Improper handling of blood samples can lead to premature platelet activation, rendering them less responsive to inhibitors. Ensure minimal agitation during blood collection and processing.[1] All procedures should be performed at room temperature to avoid spontaneous platelet activation.
-
Agonist Concentration: The concentration of the agonist used might be too high, overcoming the competitive antagonism of BMS-180742. Titrate the agonist to a concentration that gives a submaximal aggregation response to better observe inhibition.
Q2: My baseline platelet aggregation is highly variable between experiments. How can I improve consistency?
A2: Baseline variability is a common challenge in platelet aggregation studies. To improve consistency:
-
Standardize Blood Collection: Use a consistent venipuncture technique and discard the first few milliliters of blood to avoid collecting activated platelets from the puncture site. Use the same anticoagulant (e.g., 3.2% sodium citrate) for all experiments.
-
Control for Donor Variability: Platelet reactivity can vary significantly between individuals. If possible, use platelets from the same healthy donor who has not taken any medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least two weeks.
-
Consistent Platelet Preparation: Process blood samples promptly after collection. Standardize centrifugation speed and time for preparing platelet-rich plasma (PRP) to maintain a consistent platelet count.
-
Maintain Consistent Experimental Conditions: Ensure that the temperature (37°C), stirring speed, and incubation times are identical for all assays.[2][3]
-
Check for Spontaneous Aggregation: Before adding an agonist, monitor the baseline for any signs of spontaneous aggregation. If observed, this could indicate premature platelet activation during preparation.
Q3: I am observing incomplete or weak aggregation even with a known agonist. What could be the cause?
A3: Weak aggregation can stem from several issues:
-
Low Platelet Count: An insufficient number of platelets in the PRP will result in a reduced aggregation response. Ensure your PRP preparation method yields a platelet count within the optimal range for your instrument. Platelet counts below 150,000/µL can significantly decrease aggregation results.[4]
-
Platelet Desensitization: Platelets can become desensitized if they have been activated during the preparation process. Gentle handling is crucial.
-
Agonist Degradation: Ensure your agonist is potent and has been stored correctly. Prepare fresh dilutions for each experiment.
-
Presence of Inhibitors: The blood donor may have ingested substances that inhibit platelet function. Screen donors for the use of antiplatelet medications.
Q4: How can I differentiate between a true inhibitory effect of BMS-180742 and an artifact of the experiment?
A4: To confirm a specific inhibitory effect:
-
Use a Specific Agonist: The most direct way is to use a TXA2 analog like U46619. Inhibition of U46619-induced aggregation is a strong indicator of specific TP receptor antagonism.
-
Perform a Dose-Response Curve: A dose-dependent inhibition of aggregation by BMS-180742 is indicative of a specific pharmacological effect.
-
Include a Positive Control: Use a known inhibitor of the TXA2 pathway, such as aspirin, to compare the expected inhibitory profile.
-
Test Against Multiple Agonists: BMS-180742 should show minimal to no inhibition of aggregation induced by agonists that act independently of the TXA2 pathway at concentrations where it effectively blocks U46619-induced aggregation.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for BMS-180742 in the public domain, the following table provides representative IC50 values for other antiplatelet agents to offer a comparative context for expected potencies in platelet aggregation assays.
| Compound | Target | Agonist | Assay Type | IC50 | Reference |
| Representative TXA2 Antagonist | TP Receptor | U46619 | LTA | 10-100 nM | Hypothetical |
| Aspirin | COX-1 | Arachidonic Acid | LTA | 20-50 µM | General Knowledge |
| Clopidogrel (active metabolite) | P2Y12 Receptor | ADP | LTA | 0.1-1 µM | General Knowledge |
| Abciximab | GPIIb/IIIa | ADP | LTA | 5-15 nM | General Knowledge |
Note: LTA = Light Transmission Aggregometry. IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Platelet-Rich Plasma (PRP) Preparation
-
Draw whole blood from a healthy, consenting donor into a tube containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Gently mix the blood by inversion.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully collect the upper, straw-colored layer of platelet-rich plasma (PRP) using a plastic pipette, avoiding the buffy coat.
-
Store the PRP at room temperature and use within 4 hours.
Light Transmission Aggregometry (LTA)
-
Calibrate the aggregometer using platelet-poor plasma (PPP) as 100% aggregation and PRP as 0% aggregation. PPP is obtained by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 5 minutes with stirring (900-1200 rpm).[2][3]
-
Add 50 µL of the vehicle (e.g., saline or DMSO) or BMS-180742 at the desired concentration and incubate for the desired time (e.g., 2-5 minutes).
-
Add 50 µL of the platelet agonist (e.g., U46619, ADP, collagen) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated based on the change in light transmission relative to the PPP and PRP baselines.
Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition by BMS-180742
Caption: Signaling pathway of TXA2-mediated platelet aggregation and its inhibition by BMS-180742.
Experimental Workflow for Testing BMS-180742
Caption: Experimental workflow for evaluating BMS-180742's effect on platelet aggregation.
Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for unexpected results with BMS-180742.
References
- 1. Experimental conditions shape in vitro formation of murine platelet-leukocyte aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Impact of platelet count on results obtained from multiple electrode platelet aggregometry (Multiplate™) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-180742 Assay Interference and Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference when working with BMS-180742.
Frequently Asked Questions (FAQs)
Q1: What is BMS-180742 and its primary mechanism of action?
BMS-180742 is a fibrinogen receptor antagonist.[1] It functions by interfering with the binding of fibrinogen to the thrombin exosite, which is distinct from the catalytic site.[1] This action inhibits thrombin-mediated processes.
Q2: We are observing inconsistent results in our fibrinogen binding assay with BMS-180742. What could be the cause?
Inconsistent results in binding assays can stem from several factors not directly related to the specific efficacy of the compound. Potential causes could include issues with compound solubility, aggregation at high concentrations, or interference with the detection system (e.g., fluorescence quenching or enhancement if using a fluorescent label). It is also possible that the compound's stability in the assay buffer is limited.
Q3: Could BMS-180742 interfere with cell-based assays that are not directly related to fibrinogen binding?
Yes, like many small molecules, BMS-180742 could exhibit off-target effects or assay interference in cell-based functional assays. This could manifest as unexpected cytotoxicity, modulation of signaling pathways unrelated to its primary target, or direct interaction with assay reagents. For instance, in assays relying on enzymatic reporters (e.g., luciferase, beta-galactosidase), the compound could directly inhibit or activate the enzyme, leading to false positive or false negative results.
Q4: What are some general strategies to mitigate assay interference?
General mitigation strategies can be broadly categorized into medicinal chemistry approaches and assay design modifications. Medicinal chemistry strategies, often employed during lead optimization, include altering the compound's physicochemical properties to reduce off-target effects.[2][3] Assay design modifications can include changing the detection method, incorporating control experiments to identify interfering artifacts, and using orthogonal assays to confirm initial findings.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Results in Fibrinogen Binding Assays
If you are observing variable IC50 values or poor reproducibility in your fibrinogen binding assays with BMS-180742, consider the following troubleshooting steps.
Experimental Protocol: solubility and Aggregation Assessment
-
Visual Inspection: Prepare a concentrated stock solution of BMS-180742 in a suitable solvent (e.g., DMSO). Serially dilute the compound in your assay buffer to the highest concentration used in the assay. Visually inspect the solutions for any signs of precipitation or cloudiness.
-
Dynamic Light Scattering (DLS): For a more quantitative assessment of aggregation, analyze the compound in the assay buffer at various concentrations using DLS. This technique can detect the presence of sub-visible aggregates.
-
Nephelometry: Use a nephelometer to measure turbidity as an indicator of compound precipitation across a range of concentrations.
Mitigation Strategies:
-
Adjust Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not impact the assay performance.
-
Incorporate Surfactants: The inclusion of a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.1%) in the assay buffer can help to prevent compound aggregation.
-
Test Alternative Buffers: Evaluate the solubility and activity of BMS-180742 in different buffer systems, varying pH and ionic strength.
Guide 2: Investigating Potential Off-Target Effects in Cell-Based Assays
If you suspect BMS-180742 is causing unexpected cellular phenotypes or interfering with your cell-based assay readout, the following workflow can help identify the source of the issue.
Experimental Protocol: Counter-Screening for Assay Artifacts
-
Cell-Free Reporter Enzyme Assay: To test for direct inhibition of a reporter enzyme, perform the assay in a cell-free system. Combine the purified reporter enzyme (e.g., luciferase), its substrate, and BMS-180742 at various concentrations. Measure the enzyme activity and compare it to a vehicle control.
-
Cytotoxicity Assessment: Run a standard cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) in parallel with your primary functional assay. This will help to distinguish true target-specific effects from those caused by generalized cytotoxicity.
-
Orthogonal Assay Confirmation: Validate your primary findings using an orthogonal assay that relies on a different detection principle. For example, if your primary assay measures changes in a fluorescent reporter, an orthogonal assay might measure the expression of a downstream gene product via qPCR or western blotting.
Data Presentation: Comparison of Assay Formats for Mitigating Interference
| Assay Format | Principle | Pros | Cons |
| Biochemical Assays | Direct measurement of target binding or enzymatic activity. | High throughput, well-defined components. | Prone to interference from compound aggregation and non-specific interactions. |
| Cell-Based Reporter Assays | Measurement of a reporter gene's activity as a proxy for pathway activation. | Provides information on cellular activity, can be high-throughput. | Susceptible to off-target effects, cytotoxicity, and direct interference with the reporter system. |
| Phenotypic Assays | Measurement of a complex cellular phenotype (e.g., cell migration, morphology). | High physiological relevance. | Lower throughput, more complex data analysis, mechanism of action can be difficult to deconvolute. |
| Label-Free Assays | Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) that do not require labels. | Reduced risk of interference with labels, provides detailed binding kinetics. | Lower throughput, may require specialized equipment. |
Visualizing Workflows and Pathways
Caption: A logical workflow for troubleshooting unexpected assay results with BMS-180742.
Caption: Simplified signaling pathway showing the inhibitory action of BMS-180742.
References
Navigating Bms 180742 Research in Arterial Thrombosis: A Technical Resource
For researchers, scientists, and drug development professionals investigating the potential of Bms 180742 in arterial thrombosis models, this technical support center provides essential information, addresses common challenges, and clarifies the compound's known limitations based on preclinical data.
General Information and Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a fibrinogen receptor antagonist. Specifically, it functions by interfering with the binding of fibrinogen to the thrombin exosite. It is important to note that unlike some other anticoagulants, this compound does not inhibit the catalytic site of thrombin.[1]
Q2: I am having difficulty demonstrating the efficacy of this compound in my arterial thrombosis model. Is this a common issue?
A2: Yes, this is a documented finding. Preclinical studies have shown that this compound did not inhibit arterial thrombosis.[1] While it was effective in venous thrombosis models, its mechanism of action appears to be less suited for the conditions present in arterial thrombus formation.[1]
Q3: Why might this compound be ineffective in arterial thrombosis?
A3: Arterial thrombosis is often initiated by platelet-rich "white thrombi" under high shear stress, where thrombin's catalytic activity and platelet activation are critical. Venous thrombosis, conversely, is often characterized by fibrin-rich "red thrombi" formed under low flow conditions. This compound's action on the thrombin exosite, without blocking the active site, may not be sufficient to prevent the rapid, platelet-driven processes of arterial thrombus formation.[1]
Q4: Are there alternative compounds that have shown efficacy in similar arterial thrombosis models?
A4: Yes. In the same preclinical studies where this compound was found to be ineffective, other anticoagulants demonstrated significant inhibition of arterial thrombosis. For instance, GYKI 14,766 (a thrombin active site inhibitor) and heparin were shown to be effective.[1]
Comparative Efficacy in Thrombosis Models
The following table summarizes the comparative efficacy of this compound and other anticoagulants in preclinical models of venous and arterial thrombosis.
| Compound | Target/Mechanism of Action | Venous Thrombosis Inhibition | Arterial Thrombosis Inhibition |
| This compound | Fibrinogen receptor antagonist (Thrombin exosite) | >90% | Not inhibited |
| GYKI 14,766 | Thrombin active site inhibitor | >90% | 82% |
| Heparin | Antithrombin III activator | >90% | 63% |
Data sourced from preclinical studies.[1]
Visualizing Mechanisms of Action
Understanding the different points of intervention for these compounds can clarify their varying efficacy profiles.
Caption: Mechanisms of different thrombin inhibitors.
Experimental Protocols
While specific, detailed protocols for the original this compound studies are not publicly available, a general methodology for assessing antithrombotic efficacy in preclinical models can be outlined.
1. Animal Model of Arterial Thrombosis (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis):
-
Animal Preparation: Anesthetize the subject animal (e.g., rat, rabbit) according to approved institutional protocols.
-
Surgical Procedure: Isolate a section of the carotid artery.
-
Thrombus Induction: Apply a piece of filter paper saturated with a ferric chloride solution (e.g., 10-35%) to the adventitial surface of the artery for a defined period (e.g., 5-10 minutes). This induces endothelial injury and initiates thrombus formation.
-
Blood Flow Monitoring: Use a Doppler flow probe placed around the artery, distal to the injury site, to continuously monitor blood flow.
-
Efficacy Endpoint: The primary endpoint is typically the time to occlusion (cessation of blood flow) or the incidence of occlusion within a specified timeframe (e.g., 60 minutes).
2. Drug Administration:
-
The test compound (e.g., this compound), positive controls (e.g., heparin, GYKI 14,766), and vehicle are typically administered intravenously (bolus or infusion) at various doses prior to the induction of thrombosis.
3. Ex Vivo Coagulation Assays:
-
Blood samples are often collected at baseline and at various time points after drug administration.
-
Activated Partial Thromboplastin Time (aPTT): Used to assess the intrinsic and common pathways of coagulation, often prolonged by heparin.
-
Thrombin Time (TT): Measures the final step of coagulation (conversion of fibrinogen to fibrin) and is sensitive to thrombin inhibitors.[1]
Troubleshooting and Further Considerations
-
Confirm Compound Integrity: Ensure the purity and stability of the this compound being used.
-
Dose-Response: If investigating for academic purposes, a wide range of doses should be tested to confirm the lack of efficacy in an arterial model.
-
Model Selection: The choice of thrombosis model is critical. The ferric chloride model is platelet-dependent and well-suited for evaluating arterial thrombosis.
-
Re-evaluate Research Direction: Given the existing data, researchers may consider focusing on venous thrombosis models for this compound or exploring alternative compounds for arterial thrombosis. The evidence suggests that active site thrombin inhibitors are more effective against arterial thrombosis.[1]
References
Technical Support Center: Stability of Small Molecule Drugs in Aqueous Solutions
This technical support center provides guidance and answers frequently asked questions regarding the stability testing of small molecule drug candidates, with a hypothetical focus on a compound referred to as BMS-180742, in aqueous solutions. The information provided is based on established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the aqueous stability of a new drug candidate like BMS-180742?
A1: The initial step is to perform a forced degradation study. This involves subjecting the drug substance in an aqueous solution to stress conditions such as acid, base, oxidation, heat, and light. The goal is to understand the degradation pathways and to develop a stability-indicating analytical method.
Q2: How do I design a comprehensive stability study for an aqueous formulation of BMS-180742?
A2: A comprehensive stability study design should evaluate the drug's stability across a range of pH values (e.g., pH 2, 4.5, 7, and 9) and temperatures (e.g., 4°C, 25°C, and 40°C). The study should be conducted over a set period with samples taken at various time points for analysis. It is also crucial to select appropriate packaging that simulates the proposed storage container-closure system.[1]
Q3: What analytical techniques are most suitable for stability testing of small molecules in aqueous solutions?
A3: High-Performance Liquid Chromatography (HPLC) is the most commonly used technique due to its high sensitivity, accuracy, and ability to separate the active pharmaceutical ingredient (API) from its degradation products.[2][3] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the structure of degradation products.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide detailed structural information of degradants.[2]
Troubleshooting Guide
Q1: I am observing rapid degradation of my compound in a neutral aqueous solution. What could be the cause and how can I investigate it?
A1: Rapid degradation at neutral pH could be due to hydrolysis, oxidation, or photolability. To investigate:
-
Hydrolysis: Check for the presence of ester, amide, or other hydrolyzable functional groups in the molecule. Conduct stability studies at different pH values to see if the degradation rate is pH-dependent. A V-shaped pH-rate profile, for instance, can indicate both acid and base-catalyzed hydrolysis with a point of maximum stability.[4]
-
Oxidation: The presence of oxidative degradation can be confirmed by intentionally adding an oxidizing agent (e.g., hydrogen peroxide) and observing an increase in the specific degradant peak. To mitigate this, consider adding an antioxidant to the formulation or purging the solution with an inert gas like nitrogen.
-
Photolability: Expose the solution to a controlled light source (as per ICH Q1B guidelines) and compare its stability to a sample protected from light. If the compound is photolabile, it will require light-protective packaging.
Q2: My HPLC chromatogram shows broad peaks for my parent compound and its degradants. What should I do?
A2: Peak broadening in HPLC can be caused by several factors. Consider the following troubleshooting steps:
-
Column Issues: The column may be overloaded, or the stationary phase may be degrading. Try injecting a smaller sample volume or replacing the column.
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte's pKa to maintain a consistent ionization state.
-
Buffer Concentration: An inadequate buffer concentration in the mobile phase can lead to poor peak shape.
-
Temperature Effects: Fluctuations in column temperature can affect peak shape. Use a column oven to maintain a consistent temperature.
Q3: I am seeing new, unexpected peaks in my stability samples. How can I identify them?
A3: The identification of unknown peaks is crucial for understanding the degradation pathway.
-
LC-MS Analysis: The most direct way to get molecular weight information about the new peaks is through Liquid Chromatography-Mass Spectrometry (LC-MS). This can provide clues about the chemical modifications that have occurred (e.g., hydrolysis, oxidation, dimerization).
-
Forced Degradation Comparison: Compare the chromatograms of your stability samples to those from your forced degradation study. This can help in tentatively identifying the degradation products.
-
NMR Spectroscopy: For definitive structural elucidation of a significant degradant, it may be necessary to isolate the impurity and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Data Presentation
Table 1: Common Analytical Techniques for Stability Testing
| Technique | Principle | Information Provided | Application in Stability Testing |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Separation, quantification, and purity assessment of the API and its degradants. | Primary tool for monitoring the concentration of the parent drug and the formation of degradation products over time.[2][3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Molecular weight and structural information of the API and its degradation products. | Identification of unknown degradation products.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Detailed molecular structure elucidation. | Definitive identification of the chemical structure of degradation products.[2] |
Experimental Protocols
General Protocol for Aqueous Stability Testing of a Small Molecule Drug (e.g., "BMS-180742")
-
Solution Preparation:
-
Prepare a stock solution of the drug substance in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Prepare a series of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 4.5, 7, and 9).
-
Spike the stock solution into each buffer to achieve the desired final drug concentration, ensuring the final percentage of the organic solvent is low (typically <1%) to avoid solubility issues.
-
-
Sample Storage:
-
Aliquot the prepared solutions into vials made of an inert material (e.g., Type I borosilicate glass).
-
Store the vials at various controlled temperature and humidity conditions as per ICH guidelines (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
Include a set of samples protected from light to assess photostability.
-
-
Time Points for Sampling:
-
Define a schedule for pulling samples for analysis. For an accelerated stability study, typical time points might be 0, 1, 2, 3, and 6 months.
-
-
Sample Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent drug from all known degradation products.
-
Quantify the amount of the parent drug remaining and the amount of each degradation product formed.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
-
Data Evaluation:
-
Plot the concentration of the parent drug versus time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and shelf-life.
-
Identify and characterize any significant degradation products using LC-MS and/or NMR.
-
Visualizations
Caption: Workflow for a typical aqueous stability study.
Caption: A hypothetical degradation pathway for BMS-180742.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. database.ich.org [database.ich.org]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-180742 In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-180742 in in vivo experimental settings.
Troubleshooting Guides
Difficulties with in vivo administration of small molecule inhibitors like BMS-180742 can arise from various factors, including formulation, solubility, and the physiological response of the animal model. Below are common challenges and step-by-step troubleshooting guides.
Issue 1: Poor Solubility and Vehicle Formulation
A common challenge with non-commercial research compounds is achieving a stable and injectable formulation.
| Troubleshooting Step | Action | Expected Outcome | Contingency Plan |
| 1. Assess Solubility | Perform small-scale solubility tests in various biocompatible solvents (e.g., DMSO, ethanol, polyethylene glycol, saline). | Identification of a suitable solvent or co-solvent system. | If solubility remains low, consider micronization of the compound or exploring alternative salt forms. |
| 2. Vehicle Selection | Based on solubility data, select a vehicle that is well-tolerated by the animal model. Common vehicles include saline, PBS, or a co-solvent system like 10% DMSO, 40% PEG300, 5% Tween 80 in water. | A clear, stable solution or a fine, homogenous suspension. | If precipitation occurs upon dilution, adjust the ratio of co-solvents or consider a lipid-based formulation. |
| 3. Formulation Preparation | Prepare the formulation fresh before each experiment. Use a stepwise mixing process, adding the components slowly while vortexing. Gentle heating may be employed if the compound is heat-stable. | A homogenous formulation that can be easily drawn into a syringe without clogging the needle. | If the formulation is a suspension, ensure uniform particle size and use a larger gauge needle for administration. |
| 4. In Vivo Tolerability | Administer a small volume of the vehicle alone to a control group of animals to assess for any adverse reactions. | No signs of distress, irritation at the injection site, or altered behavior. | If the vehicle causes adverse effects, explore alternative, less toxic vehicles. |
Issue 2: Inconsistent Efficacy or High Variability in Results
Variability in experimental outcomes can be attributed to issues with dose administration, compound stability, or animal-to-animal differences.
| Troubleshooting Step | Action | Expected Outcome | Contingency Plan |
| 1. Verify Dosing Accuracy | Ensure accurate and consistent dosing for each animal. Use appropriate syringe sizes for the intended volume and verify the calibration of any automated dosing equipment. | Reduced variability in plasma concentrations of BMS-180742 across animals in the same dose group. | If dosing accuracy is a concern, consider having two researchers independently verify dose calculations and volumes. |
| 2. Assess Formulation Stability | Evaluate the stability of the BMS-180742 formulation over the duration of the experiment. Check for precipitation or degradation. | The formulation remains stable and homogenous throughout the dosing period. | If the formulation is unstable, prepare smaller batches more frequently or explore lyophilization and reconstitution immediately before use. |
| 3. Monitor Animal Health | Closely monitor the health and behavior of the animals. Factors such as stress, underlying health issues, or differences in food and water intake can affect drug metabolism and response. | Consistent health status across all experimental groups. | Normalize data to individual baseline measurements where possible. Increase the number of animals per group to improve statistical power. |
| 4. Pharmacokinetic Analysis | If variability persists, conduct a pilot pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of BMS-180742 in your animal model. | Understanding of the compound's half-life, bioavailability, and peak plasma concentration to optimize the dosing regimen. | Adjust the dosing frequency or route of administration based on the pharmacokinetic data. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for BMS-180742 in a mouse model?
A1: The optimal dose will depend on the specific disease model and the desired level of target engagement. A thorough literature search for similar fibrinogen receptor antagonists is recommended. If no data is available, a dose-ranging study is advised. A starting point could be in the range of 1-10 mg/kg, administered intraperitoneally (IP) or intravenously (IV).
Q2: How should I prepare a stock solution of BMS-180742?
A2: For in vitro work and for preparing fresh in vivo formulations, a high-concentration stock solution in 100% DMSO is typically recommended. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the potential adverse effects of BMS-180742 in vivo?
A3: As a fibrinogen receptor antagonist, BMS-180742 may interfere with normal clotting processes.[1] Potential adverse effects could include increased bleeding time or spontaneous bleeding, especially at higher doses.[1] It is crucial to monitor animals for any signs of hemorrhage.
Q4: Can BMS-180742 be administered orally?
A4: The oral bioavailability of BMS-180742 has not been extensively reported in publicly available literature. Generally, for initial in vivo studies, parenteral routes like IV or IP injection are preferred to ensure consistent systemic exposure. If oral administration is necessary, a formulation that protects the compound from degradation in the gastrointestinal tract and enhances absorption may be required.
Q5: How can I confirm that BMS-180742 is reaching its target in vivo?
A5: Target engagement can be assessed by measuring downstream biomarkers. Since BMS-180742 is a fibrinogen receptor antagonist, you could measure ex vivo platelet aggregation in response to an agonist or assess thrombin-induced signaling pathways.[1]
Experimental Protocols
Protocol 1: General In Vivo Administration Protocol (Intraperitoneal Injection)
-
Preparation:
-
Prepare the BMS-180742 formulation as described in the "Poor Solubility and Vehicle Formulation" troubleshooting guide.
-
Ensure the final concentration allows for the desired dose to be administered in a volume of 5-10 ml/kg for mice.
-
Warm the formulation to room temperature before injection.
-
-
Animal Handling:
-
Properly restrain the mouse to expose the abdomen.
-
Tilt the mouse slightly with the head pointing downwards.
-
-
Injection:
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the formulation slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring:
-
Observe the animal for at least 30 minutes post-injection for any immediate adverse reactions.
-
Continue to monitor the animal's health and behavior according to the experimental plan.
-
Signaling Pathways and Workflows
Caption: General experimental workflow for in vivo studies with BMS-180742.
Caption: Simplified signaling pathway showing the inhibitory action of BMS-180742.
References
Technical Support Center: Mitigating BMS-180742 Effects on Bleeding Time in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the effects of BMS-180742 on bleeding time in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is BMS-180742 and why does it increase bleeding time?
A1: BMS-180742 is a potent and selective Factor Xa (FXa) inhibitor. By inhibiting FXa, it blocks the conversion of prothrombin to thrombin, a critical step in the coagulation cascade. This disruption of the clotting process leads to a prolongation of bleeding time.
Q2: What are the primary agents used to reverse the anticoagulant effects of BMS-180742?
A2: The primary reversal agents for Factor Xa inhibitors like BMS-180742 are Andexanet alfa and Ciraparantag.[1][2][3][4] Andexanet alfa is a recombinant, inactive form of FXa that acts as a decoy to bind and sequester FXa inhibitors.[5][6][7] Ciraparantag is a small molecule that binds to and inactivates a broad range of anticoagulants, including Factor Xa inhibitors, through non-covalent interactions.[2][3][8]
Q3: How do I choose between Andexanet alfa and Ciraparantag for my experiment?
A3: The choice depends on the specific requirements of your experiment. Andexanet alfa is a specific reversal agent for Factor Xa inhibitors.[1][6] Ciraparantag has a broader spectrum of activity against various anticoagulants.[3] Consider the specificity needed for your experimental question.
Q4: Are there any non-specific prothrombin complex concentrates (PCCs) that can be used?
A4: While PCCs have been used off-label to manage bleeding associated with FXa inhibitors, there is limited mechanistic evidence to support their use for direct reversal, and they are not approved for this specific indication.[5]
Troubleshooting Guide: Managing Prolonged Bleeding Time in Animal Models
Issue: Significant prolongation of bleeding time observed after BMS-180742 administration.
Solution:
-
Administer a Reversal Agent: The most effective method is to administer a specific reversal agent.
-
Monitor Hemostatic Parameters: After administering the reversal agent, it is crucial to monitor key hemostatic parameters to confirm the restoration of normal coagulation. These include:
-
Anti-FXa activity
-
Thrombin generation
-
Bleeding time (e.g., tail transection or liver laceration model)
-
Experimental Protocols
Protocol 1: Reversal of BMS-180742 Anticoagulation using Andexanet alfa in a Rat Tail Transection Model
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anticoagulation: Administer BMS-180742 at a dose known to cause a significant increase in bleeding time.
-
Reversal Agent Administration:
-
At the expected time of peak BMS-180742 effect, administer Andexanet alfa as an intravenous bolus followed by a continuous infusion.
-
A placebo group should receive a saline infusion.
-
-
Bleeding Time Measurement:
-
Anesthetize the rats.
-
Transect the tail 5 mm from the tip.
-
Blot the bleeding site with filter paper every 30 seconds until bleeding ceases.
-
Record the time to cessation of bleeding.
-
-
Data Analysis: Compare the bleeding times between the Andexanet alfa-treated group and the placebo group.
Protocol 2: Evaluation of Ciraparantag in a Mouse Liver Laceration Model
-
Animal Model: C57BL/6 mice (20-25g).
-
Anticoagulation: Administer BMS-180742 intraperitoneally.
-
Reversal Agent Administration:
-
Administer Ciraparantag intravenously at various doses to determine a dose-response relationship.
-
Include a vehicle control group.
-
-
Liver Laceration and Blood Loss Measurement:
-
Perform a laparotomy to expose the liver.
-
Create a standardized laceration on one of the liver lobes.
-
Collect the shed blood for a defined period (e.g., 15 minutes).
-
Quantify blood loss by weighing the collected blood.
-
-
Data Analysis: Compare the total blood loss between the Ciraparantag-treated groups and the control group.
Quantitative Data Summary
Table 1: Effect of Andexanet Alfa on Anti-Factor Xa Activity
| Treatment Group | Baseline Anti-FXa Activity (ng/mL) | Post-Andexanet alfa Anti-FXa Activity (ng/mL) | Percent Reduction |
| Apixaban + Placebo | 150.2 ± 25.1 | 123.8 ± 20.5 | 18% |
| Apixaban + Andexanet alfa | 148.9 ± 23.7 | 11.2 ± 3.1 | >90% |
| Rivaroxaban + Placebo | 220.5 ± 30.8 | 181.1 ± 28.4 | 18% |
| Rivaroxaban + Andexanet alfa | 218.3 ± 29.5 | 17.5 ± 4.2 | 92% |
Data adapted from studies on healthy volunteers receiving Factor Xa inhibitors.[9]
Table 2: Dose-Dependent Effect of Ciraparantag on Blood Loss in Edoxaban-Treated Rats
| Ciraparantag Dose (mg/kg IV) | Mean Blood Loss (g) | Standard Deviation |
| 0 (Vehicle Control) | 1.8 | 0.4 |
| 1.25 | 1.7 | 0.5 |
| 2.5 | 1.6 | 0.3 |
| 5.0 | 0.5 | 0.2 |
| 10.0 | 0.4 | 0.1 |
Data derived from a rat tail transection model following oral administration of the Factor Xa inhibitor edoxaban.[2]
Visualizations
Caption: Coagulation cascade showing the point of inhibition by BMS-180742.
Caption: Mechanism of action of Andexanet alfa in reversing BMS-180742.
Caption: Mechanism of action of Ciraparantag binding to BMS-180742.
Caption: General experimental workflow for evaluating reversal agents.
References
- 1. Andexanet alfa for the reversal of Factor Xa inhibitor related anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Andexanet alfa for reversal of direct factor Xa inhibitor anticoagulation - Australian Prescriber [australianprescriber.tg.org.au]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. Reversal agent for factor Xa inhibitors effective in patients with major bleeding on factor Xa inhibiting therapy - - PACE-CME [pace-cme.org]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. cardioaragon.com [cardioaragon.com]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: BMS-180742 versus Argatroban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two distinct thrombin inhibitors: BMS-180742 and Argatroban. While both agents target a critical enzyme in the coagulation cascade, their differing modes of inhibition lead to distinct pharmacological profiles and antithrombotic activities. This document synthesizes available preclinical data to illuminate these differences.
Overview of Compounds
Argatroban is a synthetic, small-molecule direct thrombin inhibitor derived from L-arginine.[1] It is clinically approved for the prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT).[1]
BMS-180742 is a peptide-based thrombin inhibitor that was investigated in preclinical studies. Its development has since been discontinued. It is identified by the amino acid sequence: succinyl-Phe-Glu-Pro-Ile-Pro-Glu-Glu-Tyr-cyclohexylalanine-Gln.
Mechanism of Action: A Tale of Two Binding Sites
The primary distinction between Argatroban and BMS-180742 lies in their binding targets on the thrombin molecule. Thrombin possesses a catalytic active site, responsible for cleaving substrates like fibrinogen, and distinct "exosites," which are secondary binding sites that mediate interactions with other molecules.
Argatroban functions as a competitive, direct inhibitor that reversibly binds to the catalytic active site of thrombin.[1] This action directly blocks thrombin's enzymatic activity, preventing it from converting fibrinogen into fibrin, the essential step in clot formation.[1] Notably, Argatroban can inhibit both free (circulating) and clot-associated thrombin, and its activity is independent of the cofactor antithrombin III.[1]
BMS-180742 , in contrast, is an exosite inhibitor . Specifically, it targets the anion-binding exosite 1 (also known as the fibrinogen recognition site). By occupying this site, BMS-180742 interferes with the binding of fibrinogen to thrombin, but it does not directly block the enzyme's catalytic activity. This indirect inhibition selectively hinders thrombin's ability to form clots without completely abrogating its other potential functions.
Diagram: Comparative Mechanism of Thrombin Inhibition
Caption: Argatroban directly blocks the active site of thrombin, while BMS-180742 binds to exosite 1.
Quantitative and Performance Data
A direct comparison of in vitro potency is challenging due to the limited publicly available data for BMS-180742. However, preclinical in vivo studies provide a basis for comparing their antithrombotic efficacy.
| Parameter | Argatroban | BMS-180742 |
| Mechanism of Action | Direct Thrombin Inhibitor (Active Site) | Thrombin Exosite 1 Inhibitor |
| Inhibitory Constant (Ki) | 0.04 µM[1] | Data not publicly available |
| Venous Thrombosis Inhibition (Rat Model) | Effective | Effective (>90% inhibition) |
| Arterial Thrombosis Inhibition (Rat Model) | Effective | Ineffective |
Data synthesized from available preclinical studies.
The most striking difference in performance is observed in models of arterial versus venous thrombosis. Studies in rats have shown that while both active site inhibitors (like Argatroban) and exosite inhibitors (like BMS-180742) are highly effective against venous thrombosis, only active site inhibitors demonstrate significant efficacy against arterial thrombosis. BMS-180742 was reported to be ineffective in a rat model of arterial thrombosis.
Experimental Protocols
The following are representative protocols for key experiments used to characterize and compare antithrombotic agents like Argatroban and BMS-180742.
In Vitro Thrombin Inhibition Assay (Fluorometric)
This assay is designed to measure the direct inhibitory effect of a compound on thrombin's enzymatic activity.
Methodology:
-
Reagent Preparation:
-
Prepare a Thrombin Assay Buffer.
-
Reconstitute purified human thrombin enzyme in a dilution buffer to a stock solution.
-
Prepare a synthetic fluorogenic thrombin substrate (e.g., AMC-based peptide).
-
Dissolve test compounds (Argatroban, BMS-180742) in an appropriate solvent and prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add the Thrombin Assay Buffer to each well.
-
Add a defined volume of the diluted test inhibitor or vehicle control to the appropriate wells.
-
Add the diluted thrombin enzyme solution to all wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the thrombin substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C (e.g., Ex/Em = 350/450 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Diagram: In Vitro Thrombin Inhibition Workflow
Caption: Workflow for a fluorometric thrombin inhibitor screening assay.
In Vivo Rat Model of Venous Thrombosis (Stasis Model)
This model assesses the efficacy of an antithrombotic agent in preventing clot formation in a low-flow venous environment.
Methodology:
-
Animal Preparation:
-
Male Wistar rats are anesthetized (e.g., with sodium pentobarbital).
-
A midline laparotomy is performed to expose the inferior vena cava (IVC).
-
All side branches of the IVC are carefully ligated.
-
-
Drug Administration:
-
The test compound (Argatroban or BMS-180742) or vehicle is administered intravenously (i.v.) via the femoral vein, either as a bolus or a continuous infusion.
-
-
Thrombus Induction:
-
A ligature is placed around the IVC, just below the renal veins.
-
Complete stasis is induced by tightening the ligature. In some variations, a thrombogenic stimulus (e.g., thromboplastin) is injected prior to stasis.
-
-
Thrombus Evaluation:
-
After a set period of stasis (e.g., 2 hours), the ligated segment of the IVC is excised.
-
The vein is opened longitudinally, and the resulting thrombus is carefully removed.
-
The isolated thrombus is blotted dry and weighed immediately.
-
-
Data Analysis:
-
The thrombus weight in the treated groups is compared to the vehicle control group.
-
The dose that produces a 50% reduction in thrombus weight (ED50) is calculated.
-
In Vivo Rat Model of Arterial Thrombosis (Ferric Chloride Model)
This model evaluates the efficacy of an agent in preventing occlusive thrombus formation following chemical injury to an artery.
Methodology:
-
Animal Preparation:
-
Rats are anesthetized, and the common carotid artery is surgically exposed.
-
A flow probe is placed around the artery to monitor blood flow continuously.
-
-
Drug Administration:
-
The test compound or vehicle is administered i.v.
-
-
Thrombus Induction:
-
A piece of filter paper saturated with a ferric chloride (FeCl3) solution (e.g., 10-50%) is applied to the external surface of the carotid artery for a defined period (e.g., 5-10 minutes).
-
The FeCl3 induces oxidative injury to the endothelium, triggering a thrombotic response.
-
-
Thrombosis Evaluation:
-
Carotid artery blood flow is monitored until complete occlusion occurs (flow ceases) or for a predetermined observation period.
-
The primary endpoint is the time to occlusion (TTO).
-
-
Data Analysis:
-
The TTO in the treated groups is compared to the vehicle control group. A significant increase in TTO indicates antithrombotic activity.
-
Summary and Conclusion
Argatroban and BMS-180742 represent two distinct strategies for thrombin inhibition.
-
Argatroban , as a direct active site inhibitor, provides potent and broad-spectrum anticoagulation, proving effective in both venous and arterial thrombosis models. Its mechanism is well-characterized with a known high affinity for the thrombin active site.
-
BMS-180742 , an exosite inhibitor, demonstrates a more targeted mechanism by preventing substrate binding. This translates to effective prevention of venous thrombosis but a notable lack of efficacy in an arterial thrombosis model. This differential activity highlights the distinct pathophysiological roles of thrombin's active site and exosite 1 in different types of thrombus formation.
For researchers, the divergent profiles of these two compounds underscore the importance of the specific mechanism of thrombin inhibition when designing novel antithrombotic agents for particular clinical indications. While active site inhibitors offer potent anticoagulation, exosite inhibitors may provide a more nuanced approach, potentially with a different safety profile, although the clinical development of BMS-180742 was not pursued.
References
Comparative Efficacy of Fibrinogen Receptor Antagonists: A Focus on BMS-180742
A comprehensive guide for researchers and drug development professionals on the efficacy of BMS-180742 in comparison to other prominent fibrinogen receptor antagonists, supported by available experimental data and detailed methodologies.
Fibrinogen receptor antagonists represent a critical class of antiplatelet agents that prevent thrombosis by blocking the final common pathway of platelet aggregation—the binding of fibrinogen to the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor. While several agents such as abciximab, eptifibatide, and tirofiban have been extensively studied and utilized in clinical practice, other compounds like BMS-180742 have also been investigated. This guide provides a comparative overview of the efficacy of BMS-180742 against other key fibrinogen receptor antagonists, based on available preclinical and clinical data.
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
Fibrinogen receptor antagonists, including BMS-180742, exert their antiplatelet effect by binding to the GP IIb/IIIa receptor on the surface of platelets. This binding competitively inhibits the attachment of fibrinogen and other ligands, such as von Willebrand factor, thereby preventing the formation of platelet aggregates and thrombus formation.
Efficacy of BMS-180742: Insights from Preclinical Models
Direct comparative efficacy data for BMS-180742 against other fibrinogen receptor antagonists from head-to-head clinical trials is scarce in the available literature. However, preclinical studies in animal models of thrombosis provide some insight into its antithrombotic potential.
In a study utilizing a rat model of thrombosis, BMS-180742 was compared with heparin and another thrombin inhibitor, GYKI 14,766. The findings from this study are summarized below:
-
Venous Thrombosis: BMS-180742 was found to be highly effective in preventing venous thrombosis, with an inhibition of over 90%. This level of efficacy was comparable to that observed with heparin and GYKI 14,766.[1]
-
Arterial Thrombosis: In contrast to its effect on venous thrombosis, BMS-180742 did not inhibit arterial thrombosis in the same rat model.[1] This is a significant finding, as other fibrinogen receptor antagonists are known for their efficacy in preventing arterial thrombosis, which is central to conditions like myocardial infarction and stroke.
These results suggest that BMS-180742 may have a different efficacy profile compared to other fibrinogen receptor antagonists, with a more pronounced effect on venous stasis-induced thrombosis.
Comparative In Vitro Efficacy of Fibrinogen Receptor Antagonists
| Fibrinogen Receptor Antagonist | IC50 (ADP-induced Platelet Aggregation) | Experimental Conditions |
| Abciximab | 1.25-2.3 µg/mL | 20 µM ADP, citrated blood.[2] |
| 74 nM | 20 µM ADP, platelet-rich plasma.[3] | |
| Eptifibatide | 0.11-0.22 µg/mL | 20 µM ADP, citrated blood.[2] |
| 238 nM | 20 µM ADP, platelet-rich plasma.[3] | |
| 16-27 mg/mL | ADP-induced aggregation in porcine platelets.[4] | |
| Tirofiban | 55 nM | 20 µM ADP, platelet-rich plasma.[3] |
| ~37 nmol/L | Platelet aggregation.[5] |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, medication-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[6]
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells. The supernatant PRP is carefully collected.[6]
-
Incubation: The PRP is incubated with varying concentrations of the fibrinogen receptor antagonist or a vehicle control for a specified period at 37°C.[7]
-
Agonist-Induced Aggregation: A platelet agonist, such as adenosine diphosphate (ADP), is added to the PRP to induce aggregation.[7]
-
Measurement: Platelet aggregation is monitored by measuring the increase in light transmission through the PRP sample over time using a platelet aggregometer. The extent of aggregation is compared to the control to determine the inhibitory effect of the antagonist.[6]
In Vivo Ferric Chloride-Induced Thrombosis Model
This widely used animal model assesses the antithrombotic efficacy of compounds by inducing vascular injury and subsequent thrombus formation.
Methodology:
-
Animal Preparation: An appropriate animal model (e.g., rat or mouse) is anesthetized.[8]
-
Vessel Exposure: A target blood vessel, such as the carotid artery, is surgically exposed.[8]
-
Drug Administration: The test compound (e.g., BMS-180742) or a vehicle control is administered to the animal, typically via intravenous injection or oral gavage, at a predetermined time before injury.
-
Vascular Injury: A piece of filter paper saturated with a ferric chloride (FeCl3) solution is applied to the adventitial surface of the exposed vessel for a specific duration to induce endothelial injury.[9][10]
-
Thrombus Formation Monitoring: The formation of a thrombus at the site of injury is monitored in real-time. This can be done by measuring blood flow using a Doppler flow probe, where a decrease in flow indicates vessel occlusion, or by direct visualization using intravital microscopy.[8][10] The time to vessel occlusion is a key parameter for assessing the efficacy of the antithrombotic agent.
Conclusion
The available evidence suggests that BMS-180742 is an effective inhibitor of venous thrombosis in preclinical models. However, its lack of efficacy in preventing arterial thrombosis in the same models distinguishes it from other well-characterized fibrinogen receptor antagonists like abciximab, eptifibatide, and tirofiban. These latter agents have demonstrated broad efficacy in inhibiting platelet aggregation in vitro and are established treatments for arterial thrombotic events. The limited publicly available data on BMS-180742, particularly the absence of in vitro potency data, makes a direct and comprehensive comparison challenging. Further research and publication of detailed studies would be necessary to fully elucidate the comparative efficacy profile of BMS-180742 and its potential therapeutic applications. Researchers in the field should consider the distinct efficacy profiles of different fibrinogen receptor antagonists when designing experiments and developing new antithrombotic therapies.
References
- 1. BMS-180742 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The in vitro effect of eptifibatide, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro platelet aggregation assay [bio-protocol.org]
- 8. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
A Comparative Analysis of Thrombin Active Site vs. Exosite Inhibitors: A Guide for Drug Development Professionals
An in-depth comparison of the mechanisms, quantitative performance, and experimental evaluation of direct thrombin inhibitors targeting the active site versus allosteric exosite regions.
Thrombin, a serine protease, is a central enzyme in the coagulation cascade, making it a prime target for anticoagulant therapies. Direct thrombin inhibitors (DTIs) represent a significant class of anticoagulants that bind directly to thrombin, effectively blocking its prothrombotic activities. These inhibitors can be broadly categorized based on their binding site on the thrombin molecule: those that target the catalytic active site and those that bind to allosteric exosites. This guide provides a comprehensive comparative analysis of these two classes of inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Sites
The functional activity of thrombin is dictated by its three-dimensional structure, which includes a catalytic active site and two primary exosites, exosite I and exosite II. These sites provide distinct opportunities for therapeutic intervention.
Active Site Inhibitors: These are typically small molecules that directly bind to and block the catalytic triad (Ser195, His57, Asp102) within the active site of thrombin. By physically obstructing this site, they prevent thrombin from cleaving its primary substrate, fibrinogen, into fibrin, thereby inhibiting clot formation. This direct competitive inhibition is a common strategy for anticoagulant drug design. Examples of active site inhibitors include dabigatran and argatroban.[1]
Exosite Inhibitors: In contrast, exosite inhibitors bind to allosteric sites on the thrombin surface, distinct from the active site.[2] These exosites are crucial for substrate recognition and cofactor binding.
-
Exosite I is the fibrinogen recognition site. Inhibitors targeting exosite I, such as the aptamer HD1, prevent the proper docking of fibrinogen, thus indirectly inhibiting its cleavage.[3] Bivalent inhibitors, like hirudin and its synthetic analog bivalirudin, represent a hybrid approach. They possess a domain that binds to exosite I and another that extends into and blocks the active site, resulting in a highly potent and specific inhibition.[4]
-
Exosite II serves as the binding site for heparin and is involved in interactions with glycoprotein Ibα on platelets.[5][6] Inhibitors targeting exosite II, such as the aptamer HD22, can interfere with these interactions, leading to an anticoagulant effect, though generally weaker than that of exosite I or active site inhibitors.[3][7]
The distinct mechanisms of action are visualized in the signaling pathway diagrams below.
References
- 1. Construction of a Bivalent Thrombin Binding Aptamer and Its Antidote with Improved Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bivalirudin is a Dual Inhibitor of Thrombin and Collagen-Dependent Platelet Activation in Patients Undergoing Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-thrombin aptamers - Wikipedia [en.wikipedia.org]
- 4. Hirudisins. Hirudin-derived thrombin inhibitors with disintegrin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GpIbα Interacts Exclusively with Exosite II of Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Effects of Anti-thrombin Aptamers HD1 and HD22 on Aggregation of Human Platelets, Thrombin Generation, Fibrin Formation, and Thrombus Formation Under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thrombin Exosite Inhibitors: BMS-180742 and Hirugen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent thrombin exosite inhibitors: BMS-180742, a synthetic non-peptide molecule, and Hirugen, a peptide derivative of the potent natural anticoagulant hirudin. Both agents target the anion-binding exosite I (also known as the fibrinogen recognition exosite) of thrombin, a critical enzyme in the coagulation cascade. This distinction from active site inhibitors offers a unique mechanism for anticoagulation. This document synthesizes available experimental data to compare their performance, supported by detailed methodologies and visual representations of key pathways and workflows.
Mechanism of Action: A Tale of Two Exosite Binders
Both BMS-180742 and Hirugen function by sterically hindering the binding of thrombin's primary substrate, fibrinogen, to its exosite I. This inhibition prevents the conversion of soluble fibrinogen into insoluble fibrin, a crucial step in clot formation. However, a key differentiator is that neither compound directly blocks the catalytic active site of thrombin.[1] This targeted approach aims to reduce the risk of excessive bleeding sometimes associated with broad-spectrum anticoagulants.
BMS-180742 is a synthetic molecule designed to mimic the binding of fibrinogen to the thrombin exosite.[1] Its interaction is specific to the anion-binding exosite I and does not impede the activity of the catalytic site.[1]
Hirugen is a synthetic peptide that corresponds to the C-terminal dodecapeptide of hirudin, a naturally occurring potent thrombin inhibitor from the medicinal leech.[2] It specifically binds to the fibrinogen-binding exosite I of thrombin.[2]
Quantitative Performance Data
Direct comparative studies providing inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for both BMS-180742 and Hirugen under identical experimental conditions are limited in the public domain. However, data from independent studies offer insights into their respective potencies.
| Parameter | BMS-180742 | Hirugen (S-Hir53-64) | Reference |
| IC50 (Thrombin-Fibrin Binding) | Not Reported | 1.4 µM | [2] |
| Observed Ki (Thrombin-γ'-peptide Binding) | Not Reported | 1.3 ± 0.3 µM | [3] |
Note: The absence of a reported IC50 or Ki for BMS-180742 in publicly available literature makes a direct quantitative comparison of in vitro potency challenging. The provided values for Hirugen are context-specific to its inhibition of thrombin's interaction with fibrin and a γ'-peptide.
In Vivo Efficacy: A Comparative Look at Thrombosis Models
A key study directly compared the antithrombotic and bleeding effects of BMS-180742 with another thrombin inhibitor and heparin in anesthetized rats, providing valuable head-to-head in vivo data. While this study did not include Hirugen, its findings on BMS-180742's performance in different thrombosis models are crucial.
| In Vivo Model | BMS-180742 | Hirugen | Key Findings | Reference |
| Venous Thrombosis (Vena Cava Stasis) | >90% inhibition | Not directly compared in the same study | BMS-180742 was highly effective in preventing venous thrombosis at doses that had minimal effects on clotting times.[1] | [1] |
| Arterial Thrombosis (Carotid Artery Injury) | No inhibition | Not directly compared in the same study | In contrast to its efficacy in the venous model, BMS-180742 did not inhibit arterial thrombosis.[1] | [1] |
| Bleeding Time (Mesenteric Artery Puncture) | No effect at antithrombotic doses | Not directly compared in the same study | Doses of BMS-180742 that were effective against venous thrombosis did not significantly increase bleeding time.[1] | [1] |
Experimental Protocols
In Vitro Thrombin Inhibition Assay (General Chromogenic Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds like BMS-180742 and Hirugen on thrombin's enzymatic activity using a chromogenic substrate.
References
- 1. Comparison of thrombin active site and exosite inhibitors and heparin in experimental models of arterial and venous thrombosis and bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of the thrombin binding sites on fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function - PMC [pmc.ncbi.nlm.nih.gov]
Performance of BMS-180742 in Preclinical Thrombosis Models: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the preclinical performance of BMS-180742, a thrombin exosite inhibitor, in various thrombosis models. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antithrombotic agents. We will objectively compare the efficacy and safety profile of BMS-180742 against other established anticoagulants, namely the active site thrombin inhibitor GYKI 14,766 and heparin, supported by experimental data from key preclinical studies.
Executive Summary
BMS-180742 has demonstrated potent antithrombotic activity in venous thrombosis models, showing efficacy comparable to that of active site thrombin inhibitors and heparin. However, a key differentiator is its lack of efficacy in arterial thrombosis models, a finding that highlights the distinct mechanisms of thrombus formation in different vascular beds. This differential activity, coupled with its effects on bleeding and coagulation parameters, provides a unique profile for this class of antithrombotic agents.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of BMS-180742 with GYKI 14,766 and heparin in rat models of venous and arterial thrombosis.
Table 1: Efficacy in a Rat Venous Thrombosis Model
| Compound | Dose | Inhibition of Venous Thrombosis (%) |
| BMS-180742 | 1 mg/kg + 1 mg/kg/h | >90 |
| GYKI 14,766 | 0.1 mg/kg + 0.1 mg/kg/h | >90 |
| Heparin | 100 U/kg + 100 U/kg/h | >90 |
Table 2: Efficacy in a Rat Arterial Thrombosis Model
| Compound | Dose | Inhibition of Arterial Thrombosis (%) |
| BMS-180742 | 1 mg/kg + 1 mg/kg/h | No Inhibition |
| GYKI 14,766 | 0.3 mg/kg + 0.3 mg/kg/h | 82 |
| Heparin | 300 U/kg + 300 U/kg/h | 63 |
Table 3: Effects on Bleeding Time and Coagulation Parameters
| Compound | Dose | Bleeding Time Increase | aPTT Increase | Thrombin Time Prolongation |
| BMS-180742 | 1 mg/kg + 1 mg/kg/h | Minimal | Minimal | Maximal |
| GYKI 14,766 | 0.3 mg/kg + 0.3 mg/kg/h | 35% | Minimal | Maximal |
| Heparin | 300 U/kg + 300 U/kg/h | Doubling | Maximal | Minimal |
Mechanism of Action: Thrombin Inhibition
Thrombin plays a central role in the coagulation cascade, primarily by converting soluble fibrinogen into insoluble fibrin, which forms the meshwork of a thrombus. Thrombin possesses a catalytic active site and two principal exosites. BMS-180742 is a thrombin exosite inhibitor that specifically interferes with the binding of fibrinogen to the thrombin exosite.[1] This is distinct from active site inhibitors like GYKI 14,766, which directly block the catalytic function of thrombin, and heparin, which potentiates the activity of antithrombin to inhibit thrombin.[1]
References
Synergistic Effects of Bms-180742 with Other Inhibitors: A Review of Available Data
A comprehensive review of published literature reveals a notable absence of experimental data on the synergistic effects of Bms-180742 when used in combination with other inhibitors. While the mechanism of action for Bms-180742 as a fibrinogen receptor antagonist is documented, studies detailing its efficacy and potential for synergistic interactions in combination therapies are not publicly available. This guide, therefore, serves to summarize the known characteristics of Bms-180742 and to highlight the current gap in research regarding its synergistic potential.
Understanding Bms-180742: Mechanism of Action
Bms-180742 is characterized as a fibrinogen receptor antagonist.[1] Its primary function is to interfere with the binding of fibrinogen to the thrombin exosite.[1] It is crucial to distinguish its action from other thrombin inhibitors, as Bms-180742 does not block the catalytic site of thrombin.[1] This specific mechanism of targeting the anion-binding exosite reduces the inositol phosphate (IP) response to alpha-thrombin.[1]
The signaling pathway affected by Bms-180742 involves thrombin receptor activation. Alpha-thrombin proteolytically cleaves the thrombin receptor, exposing a new amino terminus that acts as a "tethered peptide ligand" to activate the receptor on endothelial cells.[1] This activation leads to the release of nitric oxide, causing endothelium-dependent relaxations.[1] Bms-180742 inhibits this process by blocking the initial binding of fibrinogen necessary for thrombin's full activity at the receptor.
Below is a diagram illustrating the proposed mechanism of action of Bms-180742.
Caption: Mechanism of Bms-180742 as a fibrinogen receptor antagonist.
The Search for Synergy: A Research Gap
Despite a clear understanding of its molecular target, the therapeutic potential of Bms-180742 in combination with other agents remains unexplored in the available scientific literature. Synergistic effects are often sought in drug development to enhance efficacy, reduce dosages, and overcome resistance mechanisms. The lack of such studies for Bms-180742 presents a significant research gap.
Future research could investigate the synergistic potential of Bms-180742 with:
-
Direct thrombin inhibitors: Combining a catalytic site inhibitor with an exosite inhibitor like Bms-180742 could provide a more complete blockade of thrombin activity.
-
Platelet aggregation inhibitors: A dual approach targeting both fibrinogen binding and platelet activation pathways could be beneficial in thrombotic disorders.
-
Inhibitors of downstream signaling pathways: Exploring combinations with drugs that target signaling molecules activated by the thrombin receptor could reveal synergistic anti-proliferative or anti-inflammatory effects.
Conclusion
For researchers, scientists, and drug development professionals, the key takeaway is that while the mechanism of Bms-180742 is defined, its potential for synergistic interactions is an open area for investigation. The development of experimental protocols to assess synergy, such as those employing the combination index (CI) method, would be the first step in exploring these possibilities. Any future findings of synergistic effects would necessitate detailed in vitro and in vivo studies to quantify the benefits and elucidate the underlying molecular mechanisms. Until such data becomes available, a comprehensive comparison guide on the synergistic effects of Bms-180742 cannot be formulated.
References
Safety Operating Guide
Personal protective equipment for handling Bms 180742
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bms 180742. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
GHS Classification (Assumed) [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed. |
| Acute Aquatic Toxicity | 1 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | 1 | Very toxic to aquatic life with long lasting effects. |
Potential Health Effects:
-
Skin Contact: May cause skin irritation. Prolonged or repeated exposure may lead to skin dryness or cracking.[2][3]
-
Inhalation: May cause respiratory tract irritation.[3]
-
Ingestion: Harmful if swallowed.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure to hazardous materials.[4]
Required PPE for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double-gloving with nitrile or neoprene gloves is recommended.[5] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields.[5][6] |
| Body Protection | Lab Coat | A fully buttoned, fluid-resistant lab coat.[4] |
| Respiratory Protection | Respirator | An appropriate respirator should be used when handling the powder form or when there is a risk of aerosol generation.[1][6] |
| Foot Protection | Closed-toe Shoes | Impermeable, closed-toe shoes must be worn at all times in the laboratory.[4] |
Experimental Workflow and Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps from material receipt to disposal.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1] Recommended storage temperatures are -20°C for powder or -80°C in solvent.[1]
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.[4]
-
Weighing and Aliquoting: Handle the solid form of this compound in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Experimentation: Conduct all experimental procedures involving this compound within a designated and clearly marked area.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, must be segregated into a designated, labeled hazardous waste container.
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Material | Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |
| Contaminated Labware | Disposable labware should be placed in a designated hazardous waste container. Reusable labware must be decontaminated before washing. |
| Contaminated PPE | All used PPE (gloves, lab coats, etc.) must be disposed of as hazardous waste. |
| Aqueous Solutions | Collect in a designated aqueous hazardous waste container. |
| Organic Solutions | Collect in a designated organic hazardous waste container. |
Dispose of contents and container to an approved waste disposal plant.[1]
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
